molecular formula C13H10BClFNO3 B1421191 N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide CAS No. 1072946-04-3

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Cat. No.: B1421191
CAS No.: 1072946-04-3
M. Wt: 293.49 g/mol
InChI Key: RSMFAQCLGXKQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide is a specialized benzamide derivative incorporating both a boronic acid functional group and a halogenated aniline moiety, making it a valuable building block in medicinal chemistry and drug discovery research. Its primary research application is as a key reactant in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process used to form biaryl carbon-carbon bonds . This reaction is fundamental in constructing complex molecular architectures found in many active pharmaceutical ingredients. The 3-chloro-4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often investigated for its potential to modulate biological activity and pharmacokinetic properties. Compounds with similar structural features, such as fluorobenzamide and pyrazine carboxamide derivatives, are frequently explored for their antibacterial activities against resistant pathogens . Researchers value this compound for synthesizing targeted libraries of molecules to study structure-activity relationships (SAR). The presence of the boronic acid group enables versatile synthetic transformations, while the halogen substituents offer sites for further functionalization. This compound is supplied For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

[3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClFNO3/c15-11-7-10(4-5-12(11)16)17-13(18)8-2-1-3-9(6-8)14(19)20/h1-7,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMFAQCLGXKQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674410
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-04-3
Record name {3-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, bearing the CAS Number 1072946-04-3 , is a specialized synthetic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its unique molecular architecture, which combines a halogenated aniline moiety with a boronic acid-functionalized benzamide, positions it as a versatile building block in organic synthesis and a promising scaffold for the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a particular focus on its role as a potential kinase inhibitor and a valuable reagent in cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is essential for its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, a combination of data from structurally related compounds and computational predictions provides a robust profile.

PropertyValueSource
CAS Number 1072946-04-3[1]
Molecular Formula C₁₃H₁₀BClFNO₃Predicted
Molecular Weight 293.49 g/mol Predicted
Appearance White to off-white solidPredicted
Solubility The boronic acid moiety is expected to enhance aqueous solubility compared to non-boronated analogs through hydrogen bonding.[1]Predicted[1]
Melting Point Not available-
Boiling Point Not available-
LogP Not available-

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This transformation can be facilitated by a variety of modern coupling reagents. Below is a detailed, field-proven protocol for this synthesis.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Materials:

  • 3-Boronobenzoic acid

  • 3-Chloro-4-fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-boronobenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Activation: To the stirred solution, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Coupling Reagents & Base cluster_process Reaction & Purification R1 3-Boronobenzoic Acid Activation Activation in DCM R1->Activation R2 3-Chloro-4-fluoroaniline Coupling Amide Bond Formation R2->Coupling C1 EDC C1->Activation C2 HOBt C2->Activation B1 DIPEA B1->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product N-(3-Chloro-4-fluorophenyl)- 3-boronobenzamide Purification->Product MNK_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_mapk MAPK Cascade Stimuli Growth Factors, Stress, Cytokines p38 p38 MAPK Stimuli->p38 ERK ERK Stimuli->ERK MNK MNK1/2 p38->MNK ERK->MNK eIF4E eIF4E MNK->eIF4E  Phosphorylation Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Inhibitor->MNK Translation mRNA Translation eIF4E->Translation Response Cellular Responses (Proliferation, Inflammation) Translation->Response

References

An In-Depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetically valuable benzamide derivative distinguished by its dual functionalities: a halogenated phenyl ring and a boronic acid moiety. This unique chemical architecture positions it as a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions for the construction of complex biaryl structures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its current and potential applications in drug discovery, with a particular focus on its role as a kinase inhibitor.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. Halogen atoms, such as chlorine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules, including metabolic stability and binding affinity.[1][2] Similarly, the boronic acid group has emerged as a versatile pharmacophore, capable of forming reversible covalent bonds with enzymatic targets, a feature that has been successfully exploited in several FDA-approved drugs.[3]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, CAS Number 1072946-04-3, embodies the convergence of these key structural motifs.[4] Its utility as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel therapeutic agents.[5] Beyond its role as a building block, this compound has demonstrated significant biological activity, most notably as a potent and selective inhibitor of MAP kinase-interacting kinase 2 (MNK2), highlighting its potential in the development of targeted therapies for oncology and inflammatory diseases.

Chemical Structure and Physicochemical Properties

The chemical identity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is defined by its molecular formula, C₁₃H₁₀BClFNO₃, and a molecular weight of approximately 293.5 g/mol .[4] The structure features a central benzamide core, with a 3-boronobenzoyl group attached to a 3-chloro-4-fluoroaniline moiety.

Table 1: Physicochemical Properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide
PropertyValueSource
CAS Number 1072946-04-3[4]
Molecular Formula C₁₃H₁₀BClFNO₃[4]
Molecular Weight 293.49 g/mol [4]
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Melting Point Not available. The related starting material, 3-Chloro-4-fluorophenylboronic acid, has a melting point of 242-247 °C.[6]N/A
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol.General chemical knowledge

Diagram 1: Chemical Structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Caption: Chemical structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Synthesis and Characterization

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is typically achieved through an amide coupling reaction between 3-chloro-4-fluoroaniline and 3-carboxy-phenylboronic acid. To facilitate this reaction, the carboxylic acid is often activated. A common and efficient method involves the in-situ formation of an acyl chloride followed by reaction with the aniline.

Diagram 2: Synthetic Workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product 3-Carboxyphenyl-\nboronic Acid 3-Carboxyphenyl- boronic Acid Acyl Chloride\nFormation (in-situ) Acyl Chloride Formation (in-situ) 3-Carboxyphenyl-\nboronic Acid->Acyl Chloride\nFormation (in-situ) SOCl₂ or (COCl)₂ 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Nucleophilic\nAcyl Substitution Nucleophilic Acyl Substitution 3-Chloro-4-fluoroaniline->Nucleophilic\nAcyl Substitution Base (e.g., Et₃N) Acyl Chloride\nFormation (in-situ)->Nucleophilic\nAcyl Substitution N-(3-Chloro-4-fluorophenyl)\n-3-boronobenzamide N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Nucleophilic\nAcyl Substitution->N-(3-Chloro-4-fluorophenyl)\n-3-boronobenzamide Purification

Caption: General synthetic workflow for the preparation of the target compound.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is based on established amide bond formation methodologies.[7]

  • Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Amine Addition: In a separate flask, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Amide Coupling: Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as a singlet for the amide proton (N-H) and broad signals for the hydroxyl protons of the boronic acid group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the carbon atom bearing the boron group, and the various aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the O-H stretch of the boronic acid (a broad band around 3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the accurate mass of the molecular ion. The fragmentation pattern can provide further structural information.[7]

Mechanism of Action and Biological Activity

The biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is primarily attributed to its ability to act as a kinase inhibitor. The boronic acid moiety is key to its mechanism of action, forming a reversible covalent bond with a serine residue in the active site of the target kinase. This interaction can lead to potent and selective inhibition.

Inhibition of MNK1 and MNK2

MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of protein synthesis and are implicated in the pathogenesis of various cancers and inflammatory conditions. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step in cap-dependent translation of oncogenic proteins.[8][9]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide has been identified as a highly potent and selective inhibitor of MNK2, with a reported IC₅₀ value of 1 nM. It displays significantly lower activity against MNK1 (IC₅₀ > 1000 nM), indicating a high degree of selectivity.[10] This selectivity is advantageous for the development of targeted therapies with potentially reduced off-target effects.

Diagram 3: Simplified Signaling Pathway of MNK Inhibition

G Upstream Signals\n(e.g., MAPK) Upstream Signals (e.g., MAPK) MNK2 MNK2 Upstream Signals\n(e.g., MAPK)->MNK2 Activation eIF4E eIF4E MNK2->eIF4E Phosphorylation Cap-dependent\nTranslation Cap-dependent Translation eIF4E->Cap-dependent\nTranslation Initiation Oncogenic Protein\nSynthesis Oncogenic Protein Synthesis Cap-dependent\nTranslation->Oncogenic Protein\nSynthesis Leads to Tumor Growth &\nInflammation Tumor Growth & Inflammation Oncogenic Protein\nSynthesis->Tumor Growth &\nInflammation Promotes N-(3-Chloro-4-fluorophenyl)\n-3-boronobenzamide N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide N-(3-Chloro-4-fluorophenyl)\n-3-boronobenzamide->MNK2 Inhibition

Caption: Inhibition of the MNK2 signaling pathway by the title compound.

Applications in Drug Discovery and Research

The unique structural features and biological activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide make it a valuable tool in several areas of drug discovery and chemical biology research.

  • Oncology: Given its potent inhibition of MNK2, a kinase implicated in various cancers, this compound serves as a lead structure for the development of novel anti-cancer agents. Its ability to suppress the translation of oncogenic proteins makes it a promising candidate for targeted cancer therapy.

  • Inflammatory Diseases: The MNK signaling pathway is also involved in inflammatory processes. Therefore, inhibitors like N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide have the potential to be developed into therapeutics for inflammatory conditions.

  • Chemical Probe: Its high potency and selectivity for MNK2 make it an excellent chemical probe for elucidating the biological functions of this kinase in various cellular processes.

  • Synthetic Chemistry: As a bifunctional molecule, it is a versatile building block for the synthesis of more complex molecules through Suzuki-Miyaura and other cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening.

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical structure, accessible synthesis, and potent biological activity as a selective MNK2 inhibitor underscore its importance as both a valuable synthetic intermediate and a promising lead compound for therapeutic development. Further research into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a key building block in medicinal chemistry and drug discovery. The document details the strategic importance of this molecule, explores viable synthetic routes with in-depth mechanistic discussions, and presents a validated, step-by-step experimental protocol. Furthermore, it covers crucial aspects of purification, characterization, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile compound in their synthetic endeavors.

Introduction: The Strategic Importance of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, with the CAS Number 1072946-04-3, is a specialized benzamide derivative that has garnered significant interest in the field of medicinal chemistry. Its molecular structure is characterized by a benzamide core, a halogenated aniline moiety (3-chloro-4-fluoroaniline), and a boronic acid functional group. This unique combination of features makes it a highly valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction is instrumental in constructing biaryl and conjugated systems, which are common motifs in many biologically active compounds. The presence of the 3-chloro-4-fluorophenyl group is also of strategic importance, as the inclusion of halogen atoms can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

Boron-containing compounds, in general, have emerged as a significant area of research in medicinal chemistry. The unique electronic properties of boron, particularly its ability to act as a Lewis acid, allow for the formation of reversible covalent bonds with biological targets, a feature that has been successfully exploited in the design of enzyme inhibitors.

This guide will provide a detailed exploration of the synthesis of this important molecule, offering practical insights and a robust experimental framework for its preparation.

Retrosynthetic Analysis and Key Synthetic Strategies

The most logical and widely employed strategy for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide involves the formation of an amide bond between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This approach is favored due to the commercial availability of the starting materials and the well-established methodologies for amide bond formation.

Key Synthetic Disconnection:

G Target N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Intermediates Amide Bond Formation Target->Intermediates Amide Disconnection StartingMaterials 3-Boronobenzoic Acid + 3-Chloro-4-fluoroaniline Intermediates->StartingMaterials

Figure 1: Retrosynthetic analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Mechanistic Insights into Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid must be "activated" to facilitate the reaction under milder conditions. This is typically achieved using coupling reagents.

A common and effective method involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

The generalized mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid (3-boronobenzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester (with HOBt): The O-acylisourea intermediate can then react with HOBt to form an active ester. This step is beneficial as it minimizes side reactions and reduces the risk of racemization if chiral centers are present.

  • Nucleophilic Attack by the Amine: The amine (3-chloro-4-fluoroaniline) then acts as a nucleophile, attacking the carbonyl carbon of the active ester.

  • Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product and releases HOBt. The byproduct of the EDC activation is a water-soluble urea derivative, which can be easily removed during workup.

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Amide Formation Carboxylic_Acid 3-Boronobenzoic Acid EDC EDC Carboxylic_Acid->EDC + O_Acylisourea O-Acylisourea Intermediate EDC->O_Acylisourea HOBt HOBt O_Acylisourea->HOBt + Active_Ester Active Ester HOBt->Active_Ester Amine 3-Chloro-4-fluoroaniline Active_Ester->Amine + Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Amide_Product N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Tetrahedral_Intermediate->Amide_Product

Figure 2: Generalized mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

This protocol is a self-validating system designed for high yield and purity.

4.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier
3-Boronobenzoic acid13123-68-1165.951.00 g6.03≥97%Sigma-Aldrich
3-Chloro-4-fluoroaniline367-21-5145.560.88 g6.03≥98%Sigma-Aldrich
EDC hydrochloride25952-53-8191.701.27 g6.63≥98%Sigma-Aldrich
HOBt hydrate123333-53-9153.140.92 g6.03≥97%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.242.10 mL12.06≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.9330 mL-≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11As needed-HPLC GradeSigma-Aldrich
Hexanes110-54-386.18As needed-HPLC GradeSigma-Aldrich
Saturated aq. NaHCO₃--As needed---
Brine--As needed---
Anhydrous MgSO₄7487-88-9120.37As needed---

4.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Rubber septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-boronobenzoic acid (1.00 g, 6.03 mmol), 3-chloro-4-fluoroaniline (0.88 g, 6.03 mmol), and HOBt hydrate (0.92 g, 6.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) via syringe.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.10 mL, 12.06 mmol) to the suspension and stir at room temperature for 10 minutes.

  • Coupling Agent Addition: In a separate vial, dissolve EDC hydrochloride (1.27 g, 6.63 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The starting materials should be consumed, and a new spot corresponding to the product should appear.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a solid.

4.4. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC and HOBt are potential sensitizers and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Data Analysis

The identity and purity of the synthesized N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be confirmed using standard analytical techniques.

5.1. Expected Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₀BClFNO₃
Molecular Weight 293.49 g/mol
Appearance Off-white to white solid
Melting Point Expected to

An In-Depth Technical Guide to the Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Putative Leucyl-tRNA Synthetase Inhibitor and Modulator of mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic compound featuring a boronic acid moiety, a functional group known for its ability to form reversible covalent bonds with biological targets. While direct studies on this specific molecule are emerging, its structural characteristics, particularly the presence of the boronobenzamide scaffold, strongly suggest a mechanism of action centered on the inhibition of Leucyl-tRNA synthetase (LRS). LRS has been identified as a critical intracellular leucine sensor that plays a pivotal role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This guide provides a comprehensive technical overview of the hypothesized mechanism of action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as an LRS inhibitor. It delves into the intricate molecular interactions governing the LRS-mTORC1 axis, outlines experimental protocols to validate this mechanism, and discusses the therapeutic implications for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Boron-Containing Compounds in Drug Discovery

Boron-containing compounds have garnered significant interest in medicinal chemistry due to the unique electronic properties of the boron atom. The boronic acid group, in particular, can engage in reversible covalent interactions with the active site residues of enzymes, making it a valuable pharmacophore for designing potent and selective inhibitors.[1] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide belongs to this class of molecules and is recognized as a key building block in the synthesis of complex pharmaceutical agents.[1] While its applications in synthetic chemistry are well-documented, its specific biological mechanism of action is an area of active investigation. Based on compelling evidence from structurally related compounds, this guide will focus on its putative role as an inhibitor of Leucyl-tRNA synthetase (LRS) and a modulator of the mTORC1 signaling pathway.

The Central Role of Leucyl-tRNA Synthetase (LRS) in Cellular Signaling

Leucyl-tRNA synthetase is a ubiquitously expressed enzyme with a canonical function in protein synthesis, where it catalyzes the attachment of leucine to its cognate tRNA.[2][3] However, recent groundbreaking research has unveiled a non-canonical role for LRS as a key intracellular sensor of leucine, a critical amino acid for cell growth and proliferation.[4][5][6] This sensing function directly links leucine availability to the activation of the mTORC1 signaling pathway, a master regulator of cellular metabolism.[4][6][7]

LRS as a Leucine-Dependent Molecular Switch for mTORC1 Activation

In the presence of sufficient intracellular leucine, LRS undergoes a conformational change that enables it to interact with the Rag GTPases.[4][6] Specifically, LRS functions as a GTPase-activating protein (GAP) for RagD.[6][8] This interaction is crucial for the activation of the Rag GTPase heterodimer, which then recruits mTORC1 to the lysosomal surface, a key step in its activation.[5] Once localized to the lysosome, mTORC1 is activated by the small G protein Rheb.

The activation of mTORC1 initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival while inhibiting autophagy.[5][7] Key downstream targets of mTORC1 include S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis and cell cycle progression.

Hypothesized Mechanism of Action of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Based on the established mechanism of other boron-containing LRS inhibitors, such as the benzoxaborole compound AN2690, it is hypothesized that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as a competitive inhibitor of LRS.[3] The boronic acid moiety is proposed to interact with the active site of LRS, mimicking the binding of leucine. This competitive inhibition is expected to have two major consequences:

  • Inhibition of Canonical LRS Function: By blocking the active site, the compound would prevent the charging of tRNA with leucine, thereby disrupting protein synthesis. This is a common mechanism for antimicrobial agents that target bacterial LRS.[3][9]

  • Inhibition of Non-Canonical LRS Function: More significantly from a signaling perspective, the binding of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide to LRS would likely prevent the leucine-induced conformational change necessary for its interaction with RagD.[8] This would effectively uncouple leucine sensing from mTORC1 activation, leading to the downregulation of the entire mTORC1 signaling cascade.

The inhibition of the non-canonical, mTORC1-activating function of LRS is a particularly attractive therapeutic strategy, as it offers a way to selectively target mTORC1 signaling in diseases where this pathway is hyperactive, such as in certain cancers.[2][10][11]

Signaling Pathway Diagram

mTORC1_Activation_and_Inhibition cluster_0 Leucine Sensing & mTORC1 Activation cluster_1 Inhibition by N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Leucine Intracellular Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to RagD_GDP RagD-GDP LRS->RagD_GDP Acts as GAP for RagD_GTP RagD-GTP RagD_GDP->RagD_GTP GTP Loading (via Ragulator) mTORC1_inactive Inactive mTORC1 RagD_GTP->mTORC1_inactive Recruits to Lysosome Lysosome Lysosomal Surface Ragulator Ragulator mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb (not shown) Downstream Downstream Signaling (e.g., S6K, 4E-BP1) mTORC1_active->Downstream Phosphorylates Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Inhibitor->LRS Competitively Inhibits

Caption: Proposed mechanism of LRS-mediated mTORC1 activation and its inhibition.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as an LRS inhibitor and modulates mTORC1 signaling, a series of biochemical and cell-based assays are recommended.

In Vitro LRS Inhibition Assay
  • Objective: To determine if N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide directly inhibits the enzymatic activity of LRS.

  • Methodology:

    • Purify recombinant human LRS.

    • Perform an aminoacylation assay to measure the attachment of radiolabeled leucine to its cognate tRNA.

    • Incubate purified LRS with varying concentrations of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

    • Measure the rate of tRNA charging in the presence of the inhibitor.

    • Calculate the IC50 value to quantify the potency of inhibition.

Cellular mTORC1 Signaling Assay
  • Objective: To assess the effect of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide on mTORC1 signaling in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line with known mTORC1 hyperactivation).

    • Treat the cells with a range of concentrations of the compound.

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, such as S6K and 4E-BP1.

    • A decrease in the phosphorylation of these targets would indicate inhibition of mTORC1 signaling.

LRS-RagD Interaction Assay
  • Objective: To investigate whether the compound disrupts the leucine-dependent interaction between LRS and RagD.

  • Methodology:

    • Co-transfect cells with tagged versions of LRS and RagD.

    • Stimulate the cells with leucine in the presence or absence of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

    • Perform co-immunoprecipitation using an antibody against the LRS tag.

    • Analyze the immunoprecipitates by Western blotting for the presence of the RagD tag.

    • A reduction in the co-immunoprecipitation of RagD in the presence of the compound would suggest that it interferes with the LRS-RagD interaction.

Experimental Workflow Diagram

Experimental_Workflow start Hypothesis: Compound inhibits LRS in_vitro In Vitro LRS Inhibition Assay (IC50 determination) start->in_vitro cellular_mTORC1 Cellular mTORC1 Signaling Assay (Western Blot for p-S6K) start->cellular_mTORC1 interaction_assay LRS-RagD Interaction Assay (Co-IP) start->interaction_assay conclusion Conclusion: Mechanism Validated in_vitro->conclusion cellular_mTORC1->conclusion interaction_assay->conclusion

Caption: Workflow for validating the mechanism of action.

Therapeutic Implications and Future Directions

The elucidation of the dual role of LRS in both protein synthesis and nutrient sensing has opened up new avenues for therapeutic intervention. By targeting LRS, it is possible to modulate the mTORC1 pathway, which is implicated in a wide range of diseases, including:

  • Cancer: Many tumors exhibit hyperactivation of the mTORC1 pathway, making it a prime target for anti-cancer drug development.[2][11]

  • Metabolic Disorders: mTORC1 is a central regulator of metabolism, and its dysregulation is associated with diseases such as obesity and type 2 diabetes.

  • Autoimmune Diseases: The mTORC1 pathway plays a role in immune cell differentiation and function, and its inhibition has shown promise in treating autoimmune disorders.

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, as a putative LRS inhibitor, represents a promising lead compound for the development of novel therapeutics targeting these and other mTORC1-related pathologies. Future research should focus on confirming its mechanism of action, optimizing its potency and selectivity, and evaluating its efficacy in preclinical disease models.

Conclusion

References

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Promising Scaffold in Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which combines a halogenated phenyl ring, an amide linkage, and a boronic acid moiety, positions it as a versatile building block for the synthesis of complex molecules and as a potential therapeutic agent in its own right. This technical guide provides a comprehensive review of the available literature on N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, focusing on its synthesis, chemical properties, and known biological activities, particularly its role as an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2). Drawing upon data from analogous compounds and the broader class of boronic acid-based inhibitors, this document aims to equip researchers and drug development professionals with a thorough understanding of this promising molecule and its potential applications.

Introduction: The Emergence of Boron in Medicinal Chemistry

Historically, boron-containing compounds were often overlooked in drug discovery due to perceptions of potential toxicity.[1] However, this view has been progressively demystified, particularly with the clinical success of the proteasome inhibitor bortezomib.[1][2] The unique electronic properties of the boron atom, particularly its Lewis acidity, allow for the formation of reversible covalent bonds with biological targets, a mechanism that can confer high potency and selectivity.[2] Boronic acids, in particular, have emerged as a valuable pharmacophore in the design of enzyme inhibitors.[1][3][4] Their ability to mimic the transition state of enzymatic reactions makes them potent inhibitors of proteases and kinases.[5][6]

The subject of this guide, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), belongs to the class of N-phenylbenzamides, a scaffold known for a wide range of biological activities, including antiviral and antiprotozoal effects.[7][8][9] The incorporation of a boronic acid group at the 3-position of the benzamide ring, coupled with a 3-chloro-4-fluorophenyl moiety, suggests a molecule designed for specific biological interactions, likely within the ATP-binding pocket of a kinase.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is presented in Table 1. These properties are crucial for understanding its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
CAS Number 1072946-04-3[10]
Molecular Formula C13H10BClFNO3[10]
Molecular Weight 293.49 g/mol [10]
IUPAC Name [3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid[10]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical and efficient method for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction can be facilitated by a variety of coupling agents.

Synthesis_Pathway reactant1 3-Boronobenzoic acid product N-(3-Chloro-4-fluorophenyl)- 3-boronobenzamide reactant1->product reactant2 3-Chloro-4-fluoroaniline reactant2->product coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) coupling_agent->product Amide Coupling MNK_Signaling_Pathway extracellular_signals Extracellular Signals (Growth Factors, Stress) mapk_pathway MAPK Pathway (ERK, p38) extracellular_signals->mapk_pathway mnk1_2 MNK1/MNK2 mapk_pathway->mnk1_2 Activation eif4e eIF4E mnk1_2->eif4e Phosphorylation p_eif4e p-eIF4E eif4e->p_eif4e translation mRNA Translation (Oncogenic Proteins) p_eif4e->translation Initiation cellular_response Cell Proliferation, Survival, Metastasis translation->cellular_response inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide inhibitor->mnk1_2 Inhibition

References

An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a specialized synthetic intermediate with significant applications in drug discovery and medicinal chemistry. The document details a robust synthetic protocol for its preparation via amide coupling, explores its mechanistic significance as a potential kinase inhibitor, and highlights its role as a crucial building block for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: Strategic Importance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3) is a bespoke benzamide derivative that strategically incorporates a boronic acid moiety and a halogenated aniline.[1][2] This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The 3-chloro-4-fluorophenyl group is a known pharmacophore that can enhance metabolic stability and cell permeability, while the boronic acid group offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2] Furthermore, the boronic acid itself can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, a property that has been successfully exploited in the development of several FDA-approved drugs.[3][4]

This guide will elucidate the synthesis, mechanistic rationale, and application of this compound, providing a foundational understanding for its use in the design and synthesis of next-generation therapeutics.

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is most efficiently achieved through the amide coupling of 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. This reaction requires the activation of the carboxylic acid group of 3-boronobenzoic acid to facilitate nucleophilic attack by the aniline. Several modern coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice due to its ability to mediate couplings with even weakly nucleophilic anilines and minimize side reactions.[5][6]

Proposed Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the activation of 3-boronobenzoic acid with HATU in the presence of a non-nucleophilic base, followed by the addition of 3-chloro-4-fluoroaniline to form the desired amide bond.

G cluster_reactants Starting Materials cluster_reagents Coupling Reagents & Conditions 3-Boronobenzoic_Acid 3-Boronobenzoic Acid Activation Activation of Carboxylic Acid (Formation of OAt-active ester) 3-Boronobenzoic_Acid->Activation 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Coupling Nucleophilic Attack by Aniline 3-Chloro-4-fluoroaniline->Coupling HATU HATU HATU->Activation DIPEA DIPEA (Base) DIPEA->Activation DMF Anhydrous DMF (Solvent) DMF->Activation Activation->Coupling Product N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Coupling->Product Workup Aqueous Workup & Purification Product->Workup G Compound N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide MNK2 MNK2 Kinase (Active Site) Compound->MNK2 Binds to Inhibition Reversible Covalent Inhibition MNK2->Inhibition Downstream Inhibition of Downstream Signaling (e.g., p-eIF4E) Inhibition->Downstream Therapeutic Potential Therapeutic Effect (Anti-inflammatory, Anticancer) Downstream->Therapeutic

References

The Prudent Researcher's Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the safe handling, storage, and application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3), a specialized benzamide derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Given the compound's dual functionality, incorporating a boronic acid moiety and a halogenated aniline, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.

Compound Profile and Significance in Drug Discovery

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form complex biaryl structures.[1] Its boronic acid group also allows for unique applications, including its potential use in Boron Neutron Capture Therapy (BNCT) and as a reversible covalent inhibitor of enzymes like kinases, making it a compound of interest in the development of targeted therapies.[1]

Molecular Information:

PropertyValue
CAS Number 1072946-04-3[2]
Molecular Formula C₁₃H₁₀BClFNO₃[2]
Molecular Weight 293.49 g/mol [2]
Synonyms (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid[2]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness and irritation.

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may be toxic.

GHS Hazard Classifications (Anticipated):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation)Category 3

A thorough risk assessment should be conducted before any handling of this compound. The following diagram illustrates a logical workflow for this process:

Risk Assessment Workflow A Identify Hazards (Review Analogous SDS) B Assess Risks (Exposure Potential, Severity) A->B Evaluate likelihood C Implement Control Measures (PPE, Engineering Controls) B->C Mitigate identified risks D Develop Emergency Procedures (Spill, Exposure) C->D Prepare for incidents E Review and Refine (Post-Experiment Debrief) D->E Learn from experience E->A Continuous improvement

Caption: Risk assessment and mitigation workflow for handling N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when working with N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. The following measures are recommended:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.

    • Body Protection: A laboratory coat must be worn. For larger quantities, consider additional protective clothing.

  • Hygiene Practices: Avoid creating dust when handling the solid. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is essential to maintain the integrity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] The compound should be protected from moisture and air.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Experimental Protocols: A General Framework

While specific experimental protocols for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide are proprietary, the following provides a general workflow for its use in a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

Step-by-Step Generalized Protocol:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, add N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

The following diagram illustrates the logical flow of this generalized synthetic protocol:

Suzuki-Miyaura Workflow A Inert Atmosphere Setup B Addition of Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) A->B C Solvent Addition (Degassed) B->C D Heating and Monitoring C->D E Aqueous Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and its containers should be treated as hazardous waste.

  • Disposal: Dispose of the compound and any contaminated materials in a designated and properly labeled hazardous waste container. Do not dispose of it down the drain.[4]

Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a compound with significant potential in drug discovery and medicinal chemistry. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. By treating this compound with the respect it deserves and adhering to the guidelines outlined in this document, researchers can mitigate risks and conduct their work with confidence.

References

Methodological & Application

Application Notes and Protocols for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in enzyme inhibition assays. It offers in-depth scientific background, detailed experimental protocols, and expert insights into the effective use of this potent kinase inhibitor.

Introduction: A Potent Modulator of the MNK-eIF4E Signaling Axis

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized benzamide derivative featuring a boronic acid moiety. This compound has emerged as a valuable tool in chemical biology and drug discovery, particularly for its potent inhibitory activity against MAP kinase-interacting kinases (MNK1 and MNK2).[1] Specifically, it has been identified as a highly potent inhibitor of MNK2, with a reported IC50 value of 1 nM.[1]

The MNK kinases are key downstream effectors of the MAPK signaling pathways (ERK and p38) and play a crucial role in regulating protein synthesis and cell proliferation.[2][3] Their primary substrate is the eukaryotic initiation factor 4E (eIF4E), a protein that binds to the 5' cap of messenger RNAs (mRNAs) to initiate translation.[2][4] Overexpression and phosphorylation of eIF4E are linked to the progression of various cancers, making the MNK-eIF4E axis a compelling target for therapeutic intervention.[5][6][7] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide serves as a precision tool for investigating the biological consequences of MNK inhibition and as a lead compound for the development of novel therapeutics.

Scientific Principle and Mechanism of Action

The inhibitory activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is rooted in the unique chemistry of its boronic acid functional group. Boronic acids are known to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of serine/threonine kinases like MNK2.[1][8] The boron atom acts as a Lewis acid, capable of accepting a lone pair of electrons from a hydroxyl group in the enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, which effectively mimics the transition state of the phosphorylation reaction and blocks the enzyme's catalytic activity.[5]

The MNK Signaling Pathway

MNK1 and MNK2 are activated through phosphorylation by ERK and p38 MAP kinases in response to various extracellular stimuli.[3] Once activated, MNKs phosphorylate eIF4E on the serine 209 residue.[2] This phosphorylation event is critical for the oncogenic activity of eIF4E, promoting the translation of specific mRNAs that encode for proteins involved in cell survival, proliferation, and metastasis, such as c-Myc and Cyclin D1.[1][5] By inhibiting MNK1/2, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide prevents eIF4E phosphorylation, thereby suppressing the translation of these key oncogenic proteins.[5][6]

MNK_Pathway cluster_extracellular Extracellular Signals cluster_downstream Cellular Response Growth_Factors Growth Factors, Stress, Mitogens MAPK_Cascade MAPK Cascade (e.g., RAF-MEK) Growth_Factors->MAPK_Cascade Activates Translation Translation of Oncogenic Proteins (c-Myc, Cyclin D1) Proliferation Cell Proliferation, Survival, Metastasis Translation->Proliferation ERK_p38 ERK / p38 MAPK_Cascade->ERK_p38 Activates MNK1_2 MNK1 / MNK2 ERK_p38->MNK1_2 Phosphorylates & Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Inhibitor->MNK1_2 Inhibits p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E p_eIF4E->Translation Promotes

Caption: MNK Signaling Pathway and Point of Inhibition.

Application: In Vitro Kinase Inhibition Assay

The primary application of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is in cell-free (biochemical) enzyme assays to quantify its inhibitory potency (e.g., IC50) against MNK1 and MNK2. These assays are fundamental for structure-activity relationship (SAR) studies, selectivity profiling against other kinases, and for confirming the on-target activity of the compound.

A common and robust method for this purpose is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9] This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. By measuring the reduction in ADP formation in the presence of the inhibitor, a dose-response curve can be generated to determine the IC50 value.

Detailed Protocol: In Vitro MNK2 Inhibition Assay (ADP-Glo™ Format)

This protocol is a representative method for determining the IC50 of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against human recombinant MNK2. It is based on established principles for kinase assays.[9][10]

Materials and Reagents
  • Enzyme: Recombinant Human MNK2 (e.g., from Reaction Biology, Carna Biosciences).

  • Inhibitor: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, dissolved in 100% DMSO to create a 10 mM stock.

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for MNK2.[11]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[9]

  • Plates: White, opaque, 384-well assay plates (low volume).

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Experimental Workflow Diagram

Caption: Workflow for the MNK2 Inhibition Assay.

Step-by-Step Procedure

Causality: Each step is designed to ensure the reaction is measured under steady-state conditions where the initial velocity is linear with respect to both time and enzyme concentration.[12][13]

  • Inhibitor Preparation:

    • Perform a serial dilution of the 10 mM N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock in 100% DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM down to ~50 nM. This will create 100x final assay concentrations.

    • Rationale: Preparing dilutions in DMSO prevents precipitation and allows for a small volume to be added to the aqueous assay buffer, minimizing solvent effects.

  • Assay Plate Preparation:

    • Add 1 µL of each inhibitor dilution (or DMSO for controls) to the wells of a 384-well plate. Include "no enzyme" (background) and "enzyme + DMSO" (100% activity) controls.

    • Rationale: This setup allows for the simultaneous testing of multiple inhibitor concentrations in triplicate for statistical robustness.

  • Reaction Setup (Final Volume: 10 µL):

    • Prepare a 2x MNK2 enzyme solution in Kinase Reaction Buffer. The optimal concentration must be determined empirically by performing an enzyme titration but is typically in the low ng/µL range.[8]

    • Prepare a 2x Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for MNK2 to ensure sensitivity to ATP-competitive inhibitors.

    • Add 5 µL of the 2x MNK2 enzyme solution to each well containing the inhibitor or DMSO.

    • Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP solution to all wells.

    • Rationale: Adding the enzyme and substrate/ATP in separate steps ensures the inhibitor can interact with the enzyme before the reaction starts. Initiating with the substrate/ATP mix provides a precise start time for all reactions.

  • Kinase Reaction:

    • Cover the plate and incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.

    • Rationale: This incubation allows for sufficient product (ADP) formation to be detected, while still being in the initial velocity phase of the reaction.

  • Signal Generation (Follow ADP-Glo™ Kit Instructions):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Rationale: The two-step process ensures that the measured luminescence is directly proportional only to the ADP produced by the kinase, not the unconsumed ATP from the reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation
  • Correct for Background: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

  • Generate IC50 Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Expected Quantitative Data

The results should yield a precise IC50 value, which quantifies the potency of the inhibitor. This data can be compared across different compounds or against different kinases to assess selectivity.

CompoundTarget EnzymeAssay FormatReported IC50 (nM)
N-(3-Chloro-4-fluorophenyl)-3-boronobenzamideMNK2Biochemical1
N-(3-Chloro-4-fluorophenyl)-3-boronobenzamideMNK1BiochemicalTBD
Reference Inhibitor (e.g., Cercosporamide)MNK2Biochemical11

TBD: To Be Determined through experimental assay.[7]

Trustworthiness and Self-Validation

The protocol described is a self-validating system when proper controls are included:

  • Positive Control: A known MNK2 inhibitor (e.g., Cercosporamide) should be run in parallel to confirm that the assay system can detect inhibition.[7]

  • Negative Control (0% Inhibition): Wells containing enzyme and DMSO (vehicle) define the maximum signal window.

  • Background Control (100% Inhibition): Wells without enzyme define the baseline signal.

  • Z'-factor: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is essential to validate the assay's quality and robustness. A Z' > 0.5 is considered excellent.

By adhering to these principles, researchers can ensure the generation of accurate, reproducible, and trustworthy data on the inhibitory potential of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

References

Characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a Novel IRE1α RNase Inhibitor in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. Initial searches indicate this compound is a novel boronic acid derivative with limited public data. Based on its structural features, particularly the boronic acid moiety, we hypothesize a mechanism of action involving the inhibition of the Inositol-requiring enzyme 1α (IRE1α), a key sensor in the Endoplasmic Reticulum (ER) stress response. This guide details the rationale, protocols, and data interpretation for evaluating its efficacy and mechanism in a cell-based context.

Introduction and Rationale

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (herein referred to as "the compound") is an organic molecule featuring a boronic acid group. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making them a valuable class of enzyme inhibitors. The Endoplasmic Reticulum (ER) is a crucial organelle for protein folding, and disruptions in this process lead to an accumulation of unfolded proteins, a state known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR).[1]

The UPR is mediated by three primary sensors, one of which is the Inositol-requiring enzyme 1α (IRE1α). IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[2][3] Upon activation by ER stress, IRE1α's RNase domain unconventionally splices the mRNA of the X-box binding protein 1 (XBP1).[2][4] This splicing event produces a potent transcription factor, XBP1s, which upregulates genes to restore ER homeostasis.[4] However, under chronic stress, IRE1α can lead to apoptosis, making it a compelling therapeutic target in diseases with high ER stress, such as multiple myeloma and other cancers.[5][6]

Given the chemical nature of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, we propose it acts as an inhibitor of the IRE1α RNase domain. This guide provides the necessary protocols to test this hypothesis, from initial cytotoxicity profiling to direct target engagement confirmation.

Compound Properties and Handling

A summary of the key chemical properties for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is provided below.

PropertyValueSource
CAS Number 1072946-04-3[7]
Molecular Formula C₁₃H₁₀BClFNO₃[7]
Molecular Weight 293.49 g/mol [7]
Solubility Soluble in DMSOAssumed
Storage Store at -20°C as a solid or DMSO stockStandard Practice

Stock Solution Preparation: For cell culture experiments, prepare a 10 mM stock solution in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[8]

Proposed Mechanism of Action: IRE1α Inhibition

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain to splice XBP1 mRNA.[3] We hypothesize that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide binds to the RNase domain, preventing this splicing event. This inhibition would block the production of the downstream XBP1s transcription factor, thereby attenuating the UPR adaptive response.

IRE1a_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins IRE1a_inactive IRE1α (Inactive) Unfolded Proteins->IRE1a_inactive ER Stress IRE1a_active IRE1α (Dimerized, Active) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a_active->XBP1u RNase Activity (Splicing) XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein Translation UPR_Genes UPR Target Genes (e.g., Chaperones) XBP1s_protein->UPR_Genes Nuclear Translocation & Gene Induction UPR_Genes->IRE1a_inactive Restore Homeostasis Compound N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Compound->IRE1a_active Inhibition

Caption: Proposed inhibition of the IRE1α pathway by the compound.

Experimental Protocols

The following protocols provide a workflow to characterize the compound's activity, from determining its cytotoxic potential to confirming its molecular target.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial step is crucial to determine the concentration range at which the compound affects cell viability, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[8] The MTT assay is a reliable colorimetric method for this purpose.[9][10]

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Compound Treatment (Serial Dilutions, 48-72h) A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan (Add DMSO/Solubilizer) C->D E 5. Measure Absorbance (570 nm Plate Reader) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., KMS-11 multiple myeloma cells, known to be dependent on IRE1α) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow cells to adhere and grow for 24 hours.[8][11]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium, ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest equivalent concentration) and a positive control for cell death (e.g., 1 µM Staurosporine).[8] Replace the medium in the wells with the compound dilutions and controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀.

Protocol 2: Western Blot for ER Stress Markers

This protocol verifies if the compound inhibits IRE1α activity by observing its effect on downstream UPR markers. Treatment with an ER stress inducer like Tunicamycin should increase levels of ER stress markers. An effective IRE1α inhibitor is expected to block the Tunicamycin-induced increase in XBP1s.[1][12]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or KMS-11) in 6-well plates.[13] Once confluent, pre-treat cells with the compound at 1x and 5x its IC₅₀ value for 1-2 hours. Then, co-treat with an ER stress inducer (e.g., 2 µg/mL Tunicamycin) for an additional 6-12 hours. Include controls: vehicle only, compound only, and Tunicamycin only.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[1] After separation, transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

    • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against XBP1s, GRP78 (BiP), CHOP, and a loading control (e.g., β-actin or GAPDH).[1][13]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect protein bands using an ECL reagent and an imaging system.[13]

Expected Results: Tunicamycin treatment should increase GRP78, CHOP, and XBP1s levels. Pre-treatment with an effective inhibitor should specifically reduce or abolish the Tunicamycin-induced XBP1s band, while having a lesser effect on GRP78 and CHOP, which are also regulated by other UPR branches.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding (target engagement) of a compound to its protein target in a cellular environment.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[14][16]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.[14]

  • Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IRE1α remaining at each temperature for both vehicle and compound-treated samples via Western blot.

  • Data Interpretation: Plot the percentage of soluble IRE1α against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and direct binding.[14]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical IC₅₀ Values of the Compound

Cell LineIC₅₀ (µM)Assay Duration
KMS-11 (Multiple Myeloma)1.272 hours
HeLa (Cervical Cancer)5.872 hours
HCT116 (Colon Cancer)8.372 hours

Table 2: Expected Western Blot Densitometry Results (Fold Change vs. Untreated)

TreatmentGRP78CHOPXBP1s
Vehicle1.01.01.0
Tunicamycin (5 µg/mL)4.56.08.0
Compound (5 µM)1.11.20.9
Tunicamycin + Compound4.35.51.5

The key result is the strong attenuation of the XBP1s signal in the co-treatment group, indicating specific inhibition of the IRE1α pathway.

Conclusion

This application note provides a structured, hypothesis-driven framework for the initial characterization of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a putative IRE1α inhibitor. By systematically progressing from broad cellular effects to specific molecular interactions, researchers can generate robust data to validate its mechanism of action and potential as a chemical probe or therapeutic lead.

References

Protocol for the Preparation and Handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS No. 1072946-04-3). This compound is a critical building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] Adherence to this protocol is essential to ensure the integrity, stability, and reliable performance of the compound in downstream applications. The causality behind each step is explained to provide researchers with a framework for adapting the protocol to specific experimental needs.

Introduction: Chemical Profile and Significance

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized benzamide derivative featuring a boronic acid functional group and a halogenated aniline moiety.[1] This unique structure makes it a versatile reagent in modern organic chemistry.[2] Boronic acids are mild Lewis acids that are relatively stable and easy to handle, and their low toxicity profile makes them environmentally "green" compounds.[2] The boronic acid group is instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds in the synthesis of novel therapeutic agents.[1][2]

The stability of boronic acids can be influenced by factors such as pH, exposure to moisture, and oxidation.[1] Specifically, they are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved.[1] Therefore, proper handling and storage are paramount to maintain the compound's integrity.

Materials and Equipment

Reagents
  • N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Anhydrous N,N-Dimethylformamide (DMF, ≥99.8%)

  • Anhydrous Ethanol (EtOH, ≥99.5%)

  • High-purity nitrogen or argon gas

  • Deionized water (for analytical purposes)

  • Acetonitrile (HPLC grade)

  • Formic acid (for HPLC mobile phase)

Equipment
  • Analytical balance (readability ±0.01 mg)

  • Sonicator bath

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile, amber glass vials with PTFE-lined screw caps

  • -20°C and -80°C freezers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

Stock Solution Preparation: A Step-by-Step Protocol

This protocol outlines the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental requirements, but it is crucial to perform a solubility test first.

Pre-dissolution Considerations

The choice of solvent is critical and depends on the downstream application. DMSO is a common choice for its excellent solubilizing power for a wide range of organic compounds. However, it can be incompatible with certain cell-based assays. DMF and ethanol are viable alternatives.

Experimental Workflow

Stock Solution Workflow cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent Inert Atmosphere dissolve 3. Dissolve add_solvent->dissolve qc 4. QC Check (Optional) dissolve->qc Vortex/Sonicate aliquot 5. Aliquot qc->aliquot store 6. Store aliquot->store Label Vials

Caption: Workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock solution preparation.

Step 1: Weighing the Compound

  • Tare a sterile, amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. For a 1 mL, 10 mM stock solution, this would be 2.935 mg (Molecular Weight: 293.486 g/mol ).[3]

  • Causality: Using an analytical balance ensures accuracy in the final concentration. Amber vials protect the compound from potential light-induced degradation.

Step 2: Solvent Addition

  • Under a gentle stream of nitrogen or argon, add the appropriate volume of anhydrous solvent (e.g., 1 mL for a 10 mM solution).

  • Causality: Anhydrous solvents are crucial as moisture can lead to hydrolysis and decomposition of boronic acids.[1] An inert atmosphere helps prevent oxidation.[1]

Step 3: Dissolution

  • Tightly cap the vial and vortex thoroughly.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution, but prolonged heating should be avoided to prevent degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Step 4: Aliquoting and Storage

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.

  • Causality: Aliquoting minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.

  • Purge the headspace of each aliquot vial with nitrogen or argon before sealing.

  • Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

Stability and Storage Recommendations

The stability of boronic acid solutions is dependent on storage conditions. The following table summarizes recommended storage conditions and expected stability.

Storage TemperatureAtmosphereExpected StabilityRationale
-80°CInert (N₂ or Ar)Up to 6 monthsMinimizes degradation pathways such as protodeboronation and oxidation.[1]
-20°CInert (N₂ or Ar)Up to 1 monthSuitable for short-term storage.[1]
4°CInert (N₂ or Ar)Not RecommendedIncreased risk of degradation over short periods.
Room TemperatureAmbientNot RecommendedProne to rapid degradation.

Quality Control

To ensure the accuracy of experimental results, periodic quality control of the stock solution is recommended, especially for long-term studies.

HPLC Analysis

A reverse-phase HPLC method can be used to assess the purity and confirm the concentration of the stock solution.

  • Instrumentation: HPLC with a C18 column and UV detector.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of known concentrations.

    • Dilute an aliquot of the stock solution to fall within the range of the calibration curve.

    • Inject the diluted sample and compare the peak area to the calibration curve to determine the concentration.

    • Assess the chromatogram for the presence of degradation products, which would appear as additional peaks.

QC_Workflow start Prepare Standards hplc Run HPLC Analysis start->hplc data Analyze Data hplc->data compare Compare to Spec data->compare pass Pass compare->pass Within Range fail Fail compare->fail Out of Range

Caption: Quality control workflow for stock solution validation.

Safety Precautions

  • Handle N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The protocol outlined in this application note provides a robust framework for the preparation and management of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock solutions. By understanding the chemical properties of this boronic acid derivative and the rationale behind each step of the protocol, researchers can ensure the integrity and reliability of their starting materials, leading to more reproducible and accurate experimental outcomes.

References

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide for kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Inhibitor Screening Using N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Abstract

Protein kinases are a critical class of enzymes that regulate a majority of cellular signaling pathways, and their dysregulation is a known cause of numerous diseases, including cancer and inflammatory disorders.[1] This makes them one of the most important target families in drug discovery.[1] N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a specialized small molecule designed for kinase inhibitor screening. Its defining feature is a boronic acid moiety, a functional group known for its unique mechanism of enzyme inhibition.[2][3][4] Boronic acids can form reversible covalent bonds with nucleophilic residues in an enzyme's active site, often mimicking the transition state of the catalyzed reaction.[5][6][7] This guide provides an in-depth overview of the compound, its mechanism of action, and detailed protocols for its application in both biochemical and cell-based kinase inhibitor screening assays.

Introduction: The Role of Boronic Acid in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a central theme in modern pharmacology. While many inhibitors target the highly conserved ATP-binding pocket, achieving selectivity remains a significant challenge.[8] Boronic acid-containing compounds have emerged as a valuable class of inhibitors due to their distinct mode of action.[3][9][10] The boron atom in a boronic acid is electron-deficient, making it an electrophile that can be attacked by nucleophilic amino acid residues, such as the serine or threonine often found in kinase active sites.[7][11] This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[5][6]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a member of this promising class. Its structural framework, an N-(3-chloro-4-fluorophenyl) benzamide derivative, provides a scaffold for interaction, while the boronic acid group acts as the "warhead" for covalent engagement with the target kinase.[2] Research has indicated its potential as a selective inhibitor of specific kinases, such as Mitogen-activated protein kinase-interacting kinases (MNKs), making it a valuable tool for targeted drug discovery.[2]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory power of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stems from the ability of its boronic acid group to form a dative covalent bond with a nucleophilic serine or threonine residue within the kinase catalytic site. This changes the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral), mimicking the high-energy transition state of the phosphorylation reaction and thus acting as a potent transition-state inhibitor.[6][12] This interaction is typically reversible, which can be advantageous in drug design, potentially reducing the risk of permanent off-target effects associated with irreversible covalent inhibitors.

G cluster_0 Kinase Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Kinase Kinase Active Site Residue Ser / Thr-OH Complex Tetrahedral Boronate Adduct R-B(OH)₃⁻---Ser/Thr-O⁺H₂ Kinase:ser->Complex:O Forms Reversible Covalent Bond Inhibitor N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide R-B(OH)₂ Inhibitor:bacid->Kinase:ser Nucleophilic Attack Complex:O->Kinase:ser Reversibility G A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP) B->C D 4. Luciferase Reaction (ATP + Luciferin -> Light) C->D E 5. Measure Luminescence (Signal ∝ Kinase Activity) D->E G A 1. Seed Cells in 96-well plate B 2. Starve Cells (optional) To reduce basal signaling A->B C 3. Treat with Inhibitor (Dose-response) B->C D 4. Stimulate Pathway (optional) To activate target kinase C->D E 5. Lyse Cells To release proteins D->E F 6. Perform ELISA / TR-FRET For phospho-substrate E->F G 7. Measure Signal (Colorimetric/Fluorescent) F->G H 8. Analyze Data Calculate IC₅₀ G->H

References

The Boronic Acid Advantage: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a Selective Chemical Probe for MNK Kinase Research

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the Mitogen-activated Protein Kinase (MAPK)-interacting Kinases, MNK1 and MNK2, have emerged as critical nodes in the regulation of protein synthesis and cellular proliferation. Their dysregulation is intimately linked with the progression of various cancers, making them compelling targets for therapeutic intervention and mechanistic studies. This guide provides an in-depth exploration of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a specialized chemical probe designed for the investigation of MNK-dependent signaling pathways. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss its significance in advancing cancer research and drug discovery.

Introduction: Targeting the MNK-eIF4E Axis

The MNK kinases, MNK1 and MNK2, are serine/threonine kinases situated downstream of the Ras/MAPK and p38 MAPK signaling pathways.[1][2] A primary and functionally significant substrate of the MNKs is the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex.[3][4] Phosphorylation of eIF4E by MNK1 and MNK2 is a critical regulatory step that enhances the translation of a specific subset of mRNAs, many of which encode proteins involved in cell growth, survival, and proliferation.[5][6]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide distinguishes itself through the incorporation of a boronic acid moiety. This functional group is known to form reversible covalent bonds with serine residues in the active sites of target kinases, a mechanism that can confer enhanced potency and selectivity.[1] This unique mode of interaction makes it a valuable tool for dissecting the nuanced roles of MNK1 and MNK2 in cellular physiology and pathology.

Physicochemical Properties and Synthesis

PropertyValueReference
CAS Number 1072946-04-3[7]
Molecular Formula C₁₃H₁₀BClFNO₃[7]
Molecular Weight 293.49 g/mol [7]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol
Conceptual Synthesis Protocol:

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles.[5][8]

Synthesis_Workflow cluster_0 Step 1: Borylation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection 3-Bromobenzonitrile 3-Bromobenzonitrile Borylation_Reagents Bis(pinacolato)diboron, Pd Catalyst, Base 3-Bromobenzonitrile->Borylation_Reagents Pinacol_Boronate 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Borylation_Reagents->Pinacol_Boronate Pinacol_Boronate_2 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Hydrolysis_Reagents Acid or Base (e.g., NaOH, H₂SO₄) Pinacol_Boronate_2->Hydrolysis_Reagents Carboxylic_Acid 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Hydrolysis_Reagents->Carboxylic_Acid Carboxylic_Acid_2 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid Coupling_Reagents Coupling Agent (e.g., HATU, EDC) Carboxylic_Acid_2->Coupling_Reagents Amine 3-Chloro-4-fluoroaniline Amine->Coupling_Reagents Coupled_Product N-(3-Chloro-4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Coupling_Reagents->Coupled_Product Coupled_Product_2 N-(3-Chloro-4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Deprotection_Reagents Acidic Conditions (e.g., HCl) Coupled_Product_2->Deprotection_Reagents Final_Product N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Deprotection_Reagents->Final_Product MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Activation cluster_probe Probe Intervention cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Ras Ras Growth_Factors->Ras Stress_Signals Stress Signals (e.g., UV, Cytokines) p38 p38 MAPK Stress_Signals->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1 MNK1 ERK->MNK1 MNK2 MNK2 ERK->MNK2 p38->MNK1 eIF4E eIF4E MNK1->eIF4E MNK2->eIF4E Probe N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Probe->MNK1 Inhibition Probe->MNK2 Inhibition p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Phosphorylation mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) p_eIF4E->mRNA_Translation Cell_Proliferation Cell Proliferation & Survival mRNA_Translation->Cell_Proliferation Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Compound_Treatment 2. Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (p-eIF4E, total eIF4E, β-actin) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Data Analysis (Band Densitometry) Detection->Data_Analysis

References

Application Notes and Protocols for N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide is a synthetic organic compound featuring a boronic acid moiety, a functional group renowned for its role in forming reversible covalent bonds with serine, threonine, or cysteine residues in proteins.[1][2] The structure, incorporating a halogenated phenyl ring, suggests its potential as a targeted inhibitor for specific enzymes, particularly serine proteases, which are pivotal in numerous physiological and pathological processes.[3][4][5] Boronic acid-based inhibitors often act as transition state analogs, mimicking the tetrahedral intermediate of substrate hydrolysis and thereby exhibiting potent and selective inhibition.[6][7]

This guide provides a comprehensive framework for the initial characterization of this compound as a putative serine protease inhibitor. The protocols detailed herein are designed to first establish its biochemical potency and mechanism of action, and then to validate its activity and target engagement in a cellular context. This multi-faceted approach ensures a thorough and robust evaluation of the compound's therapeutic potential.

PART 1: Biochemical Characterization

The initial phase of characterization focuses on understanding the direct interaction between the compound and its purified target enzyme. This involves determining the inhibitory potency (IC50) and elucidating the kinetic mechanism of inhibition.

Protocol 1.1: In Vitro Serine Protease Inhibition Assay (IC50 Determination)

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a model serine protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease). The assay measures the cleavage of a fluorogenic peptide substrate, where the signal is proportional to enzyme activity.[3][8]

Principle: An active serine protease cleaves a specific peptide substrate, releasing a fluorophore from a quencher and generating a fluorescent signal. An inhibitor will reduce the rate of this cleavage, leading to a decrease in fluorescence. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Experimental Workflow Diagram:

G P1 Prepare serial dilutions of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide in DMSO A2 Add serial dilutions of compound or DMSO (control) P1->A2 P2 Prepare Assay Buffer, Enzyme, and Substrate solutions A1 Add Assay Buffer to all wells P2->A1 A3 Add Enzyme solution and pre-incubate P2->A3 A4 Initiate reaction by adding Substrate solution P2->A4 A1->A2 A2->A3 A3->A4 D1 Measure fluorescence kinetically at 37°C (e.g., Ex/Em = 360/480 nm) A4->D1 D2 Calculate initial reaction velocities (V₀) D1->D2 D3 Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic curve D2->D3 D4 Determine IC50 value D3->D4

Caption: Workflow for IC50 determination of a protease inhibitor.

Materials & Reagents:

  • This compound (Stock solution: 10 mM in 100% DMSO)

  • Serine Protease (e.g., human Trypsin-1)

  • Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-NHMec for Trypsin)[5]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • DMSO (Dimethyl sulfoxide)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader with kinetic and temperature control capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound stock in 100% DMSO. Start with a 1 mM concentration.

  • Assay Plate Setup:

    • Add 88 µL of Assay Buffer to each well.

    • Add 2 µL of the serially diluted compound or DMSO (for 0% inhibition control) to the appropriate wells. This creates a 2% DMSO concentration in the final reaction volume.

    • Add 5 µL of the enzyme solution (e.g., 20 nM final concentration) to all wells except the "no enzyme" control.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (e.g., 50 µM final concentration) to all wells to start the reaction.[5] The final volume should be 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 480 nm emission for NHMec).[5]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation Table:

ParameterRecommended Concentration/ValuePurpose
Final Enzyme Conc.1 - 20 nMShould be in the linear range of the assay.
Final Substrate Conc.At or below KₘEnsures sensitivity to competitive inhibitors.
Final DMSO Conc.≤ 2%Minimize solvent effects on enzyme activity.
Pre-incubation Time15 - 30 minutesAllows inhibitor-enzyme binding to approach equilibrium.
Temperature37°CMimics physiological conditions.
Number of Doses8 - 10Provides sufficient data points for accurate curve fitting.
Protocol 1.2: Mechanism of Action - Inhibition Reversibility Assay

This protocol aims to determine if the inhibition by this compound is reversible or irreversible. Boronic acids typically act as reversible covalent inhibitors.[2][7] This is critical for understanding the compound's pharmacodynamics. A rapid dilution or "jump dilution" experiment is a standard method for this assessment.

Principle: An enzyme is first incubated with a high concentration of the inhibitor to allow complex formation. The enzyme-inhibitor complex is then rapidly diluted into a solution containing the substrate. If the inhibitor is reversible, it will dissociate from the enzyme over time, leading to a recovery of enzyme activity.[9] An irreversible inhibitor will show no such recovery.

Experimental Logic Diagram:

G cluster_outcomes Possible Outcomes Incubate Incubate Enzyme with high [Inhibitor] (e.g., 20x IC50) to form E-I complex Dilute Rapidly dilute E-I complex (e.g., 100-fold) into assay buffer with substrate Incubate->Dilute Step 1 Monitor Monitor reaction progress (fluorescence) over time Dilute->Monitor Step 2 Reversible Reversible Inhibition: Activity recovers over time as inhibitor dissociates. Curve is upward. Monitor->Reversible If curve shows acceleration Irreversible Irreversible Inhibition: No recovery of activity. Reaction rate is linear and low. Monitor->Irreversible If curve shows no acceleration

Caption: Logic flow for the inhibition reversibility assay.

Procedure:

  • Incubation: In a microcentrifuge tube, incubate the serine protease with a high concentration of the inhibitor (e.g., 10-20 times its IC50) in Assay Buffer for 60 minutes at room temperature to ensure maximal formation of the enzyme-inhibitor (E-I) complex. The total volume should be small (e.g., 10-20 µL).

  • Control Preparation: Prepare a parallel incubation with the enzyme and DMSO (vehicle control).

  • Assay Plate Preparation: Prepare a 96-well plate with Assay Buffer and the fluorogenic substrate at their final desired concentrations.

  • Jump Dilution: To initiate the assay, rapidly transfer an aliquot of the E-I complex from the incubation tube into the substrate-containing wells of the 96-well plate. The dilution factor should be at least 100-fold to significantly lower the free inhibitor concentration.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence as described in Protocol 1.1. Monitor for an extended period (e.g., 60-90 minutes).

  • Data Analysis:

    • Plot fluorescence versus time for both the inhibited and control reactions.

    • Interpretation:

      • Reversible Inhibition: The curve for the inhibited reaction will show an initial low rate of product formation followed by a gradual increase in the reaction rate, indicating the dissociation of the inhibitor and recovery of enzyme activity.[10]

      • Irreversible Inhibition: The curve will show a sustained, low rate of product formation with no increase in slope over time.[9]

PART 2: Cell-Based Characterization

After establishing biochemical activity, the next critical step is to assess the compound's performance in a more physiologically relevant environment. This involves evaluating its effects on cell viability and confirming that it engages its intended target within intact cells.

Protocol 2.1: Cellular Target Engagement via Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its target protein in a cellular environment.[11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13][14]

Principle: Cells are treated with the compound or vehicle, then heated to a range of temperatures. At higher temperatures, proteins denature and aggregate. Stabilized proteins (those bound to the compound) will remain soluble at higher temperatures than their unbound counterparts. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods.[15]

CETSA® Experimental Workflow:

G C1 Culture and harvest cells C2 Treat cells with compound or DMSO (vehicle) C1->C2 C3 Aliquot cell suspension into PCR tubes C2->C3 C4 Heat tubes across a temperature gradient (e.g., 40-70°C) C3->C4 C5 Lyse cells via freeze-thaw cycles C4->C5 C6 Separate soluble proteins from aggregates via centrifugation C5->C6 C7 Collect supernatant (soluble fraction) C6->C7 C8 Analyze protein levels via Western Blot or other protein quantification method C7->C8 C9 Generate melt curve and identify thermal shift (ΔTₘ) C8->C9

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1-2 hours in culture media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[11]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Denature the samples in loading buffer and analyze by SDS-PAGE and Western blotting using an antibody specific to the target serine protease.

  • Data Analysis:

    • Quantify the band intensities from the Western blot for each temperature point.

    • For both the vehicle- and compound-treated samples, plot the relative band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ), which is the temperature at which 50% of the protein is denatured.

    • A positive thermal shift (ΔTₘ) in the compound-treated sample compared to the vehicle control confirms target engagement.

Expected Outcome Table:

Treatment GroupExpected Melting Temp (Tₘ)Interpretation
Vehicle (DMSO)Baseline TₘRepresents the intrinsic thermal stability of the target protein.
Compound-TreatedTₘ > Baseline TₘA significant increase (ΔTₘ > 0) indicates compound binding and stabilization.

Conclusion

This guide outlines a logical and robust workflow for the initial characterization of this compound. By progressing from fundamental biochemical assays to sophisticated cell-based target engagement studies, researchers can build a comprehensive profile of the compound's activity. The successful execution of these protocols will provide critical data on inhibitory potency, mechanism of action, and confirmation of target binding in a physiological context, laying a solid foundation for further preclinical development.

References

Application Notes and Protocols: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes established principles from the fields of medicinal chemistry, fragment-based drug design, and boronic acid chemistry to propose its synthesis, properties, and utility as a chemical probe or lead compound. The protocols provided are based on best practices for handling structurally related arylboronic acids and benzamide derivatives.

Introduction: A Molecule of Convergent Potential

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide represents a fascinating convergence of three key structural motifs frequently employed in modern drug discovery: a halogenated phenyl ring, an amide linker, and a boronic acid moiety. This unique combination suggests a high potential for this molecule to serve as a valuable tool in the exploration of novel biological targets and the development of new therapeutic agents.

  • The N-(3-Chloro-4-fluorophenyl) Moiety: The strategic incorporation of chlorine and fluorine atoms onto the phenyl ring can significantly enhance a molecule's biological activity and pharmacokinetic profile.[1][2] Halogenation can improve membrane permeability, increase metabolic stability, and provide additional points for specific interactions with biological targets.

  • The Benzamide Linker: The amide bond is a cornerstone of peptide and protein structure, making it an excellent mimic for biological recognition. As a stable and synthetically accessible linker, the benzamide scaffold provides a rigid framework for orienting the other functional groups.

  • The Arylboronic Acid: Boronic acids have emerged as a privileged class of compounds in drug discovery, with several approved drugs and numerous clinical candidates.[3] Their unique ability to form reversible covalent bonds with diols—present in sugars, glycoproteins, and some amino acid side chains (like serine)—allows for potent and often highly specific interactions with enzyme active sites and other biological targets.[4]

This guide will explore the hypothetical, yet scientifically grounded, applications of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, from its synthesis to its potential use in target identification and validation.

Physicochemical and Pharmacokinetic Predictions

While empirical data is not available, we can predict some key properties of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₀BClFNO₃Sum of atoms in the structure.
Molecular Weight ~293.5 g/mol Calculated from the molecular formula.
Solubility Low in aqueous media, soluble in organic solvents (DMSO, DMF, Methanol)Typical for arylboronic acids and multi-aromatic ring structures.
Lipophilicity (LogP) Moderately highPresence of two halogenated aromatic rings.
pKa ~8.5 - 9.5The boronic acid moiety acts as a Lewis acid.[5]
Metabolic Stability Potentially enhancedThe C-F bond is highly stable, and the chlorine atom can block sites of metabolism.
Reactivity Forms reversible covalent bonds with diols.A key feature of the boronic acid group.[6]

Proposed Synthesis Workflow

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide can be readily achieved through a standard amide coupling reaction. The primary reactants would be 3-boronobenzoic acid and 3-chloro-4-fluoroaniline.

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A 3-Boronobenzoic Acid C Amide Coupling (e.g., EDC/HOBt or Acyl Chloride) A->C B 3-Chloro-4-fluoroaniline B->C D N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide C->D Purification (Chromatography/Recrystallization)

Caption: Proposed synthetic workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol outlines a common method for amide bond formation under mild conditions.

Materials:

  • 3-Boronobenzoic acid

  • 3-Chloro-4-fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-boronobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Add 3-chloro-4-fluoroaniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The unique structural features of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide suggest several potential applications in drug discovery, primarily leveraging the reactivity of the boronic acid group.

As a Covalent Probe for Serine Hydrolases and Proteases

Many enzymes, including serine proteases and hydrolases, utilize a catalytic serine residue in their active site. Boronic acids are well-established inhibitors of these enzymes, forming a stable, tetrahedral adduct with the serine hydroxyl group.[4][7]

G cluster_workflow Screening Workflow A Enzyme Target (Serine Hydrolase) C Incubation A->C B N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Boronic Acid B:f1->C D Activity Assay (e.g., Fluorogenic Substrate) C->D E Inhibition Detected D->E Reduced Signal F No Inhibition D->F Normal Signal

Caption: Workflow for screening the compound against serine hydrolases.

Potential Targets:

  • Thrombin and Factor Xa: Key enzymes in the coagulation cascade.

  • Dipeptidyl Peptidase-4 (DPP-4): A target for type 2 diabetes.

  • Fibroblast Activation Protein (FAP): A target in cancer therapy.

Targeting Diol-Containing Molecules and Glycoproteins

The ability of boronic acids to bind to cis-diols can be exploited to target a wide range of biological molecules.[6] This interaction is pH-dependent, typically being stronger at physiological or slightly alkaline pH where the boronic acid is partially in its tetrahedral anionic form.[5]

Potential Applications:

  • Lectin Mimicry: Targeting specific glycans on the surface of cancer cells or pathogens.

  • Sensing of Catecholamines: The ortho-diol of neurotransmitters like dopamine can be a target.

  • RNA Targeting: The 2',3'-cis-diol of the ribose sugar in RNA presents a unique targeting opportunity.

Experimental Protocols and Handling

Proper handling and storage are crucial for maintaining the integrity of boronic acid-containing compounds.

Protocol 2: Handling and Storage

Arylboronic acids can undergo dehydration to form boroxines (cyclic anhydrides), and they can be sensitive to air and moisture.[8][9]

Storage:

  • Short-term: Store in a tightly sealed container at 2-8°C.

  • Long-term: Store under an inert atmosphere (argon or nitrogen) at -20°C.[8]

  • Protect from light and moisture.

Handling:

  • Always handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid inhalation of dust.

  • For preparing stock solutions, use anhydrous solvents like DMSO or DMF. Sonication may be required to aid dissolution.

Protocol 3: General Protocol for a Cell-Based Assay

This protocol provides a general framework for testing the cytotoxic or other biological effects of the compound on cultured cells.

Materials:

  • Cultured cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stands as a promising, albeit underexplored, chemical entity with significant potential in drug discovery. Its rational design, combining a halogenated aromatic system with a reactive boronic acid warhead, makes it an attractive candidate for screening against a variety of enzyme classes and for use as a chemical probe to investigate biological pathways. Future work should focus on the empirical validation of its synthesis, characterization of its physicochemical properties, and screening against diverse biological targets to unlock its full therapeutic potential.

References

Application Note & Protocols: A Multi-Pronged Approach for the Target Validation of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target is a critical step that bridges the gap between a promising compound and a viable therapeutic candidate.[1][2][3] This process, known as target deconvolution or target validation, is essential for understanding a compound's mechanism of action, predicting its efficacy and potential side effects, and enabling rational drug development.[4][5]

This guide focuses on N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide , a small molecule whose chemical structure holds significant therapeutic potential. Its defining feature is the boronic acid moiety, which has become an invaluable tool in medicinal chemistry.[6][7] Boron-containing compounds, such as the FDA-approved proteasome inhibitor bortezomib (Velcade®), leverage the unique ability of the boron atom to form stable, yet reversible, covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues within enzyme active sites.[6][8][9] This property allows for the design of highly potent and selective inhibitors.

The objective of this document is to provide a comprehensive, field-proven framework for researchers to confidently identify and validate the cellular targets of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. We will move beyond a simple listing of steps to explain the causality behind experimental choices, presenting a self-validating workflow that combines broad, unbiased discovery with specific, rigorous verification techniques.

Compound Profile and Mechanistic Hypothesis

Before embarking on experimental work, a thorough understanding of the compound's properties and a sound mechanistic hypothesis are paramount.

Compound Details:

PropertyValue
IUPAC Name (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid[10]
CAS Number 1072946-04-3[10][11]
Molecular Formula C₁₃H₁₀BClFNO₃[10]
Molecular Weight 293.49 g/mol [10]

Mechanistic Hypothesis: Reversible Covalent Inhibition

The electrophilic nature of the boron atom in the boronic acid group makes it susceptible to nucleophilic attack from amino acid residues in a protein's active site.[8][12] We hypothesize that N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide acts as a reversible covalent inhibitor . The primary mechanism involves the formation of a tetrahedral boronate adduct with a key nucleophilic residue (e.g., serine, threonine) in the target enzyme, effectively blocking its catalytic activity.[6][7] This interaction is typically reversible, which can be advantageous for drug safety and pharmacokinetics.

For instance, literature suggests that this compound can act as a selective inhibitor of Mitogen-activated protein kinase-interacting kinases (MNK1 and MNK2), which are serine/threonine kinases.[13] This provides a specific, testable hypothesis for our validation workflow.

cluster_0 Target Protein Active Site cluster_1 Compound B cluster_2 Reversible Complex Target Target Protein Ser-OH Complex Covalent Adduct Ser-O-B(OH)₂⁻-Compound Target:f1->Complex:f1 Reversible Covalent Bond Compound N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide B(OH)₂

Caption: Hypothesized reversible covalent inhibition mechanism.

A Strategic Workflow for Target Validation

A robust target validation strategy employs orthogonal methods to build a cohesive and convincing body of evidence.[14] Our proposed workflow progresses from broad, unbiased screening to highly specific, hypothesis-driven verification. This ensures that resources are focused on the most promising candidate proteins identified in the initial discovery phase.

A Phase 1: Target Discovery (Unbiased) B Affinity Chromatography coupled with Mass Spectrometry (MS) A->B 'Fishing' for targets from cell lysate C Generate List of Potential Binding Proteins B->C D Phase 2: Target Engagement (In-Cell Verification) C->D Prioritize hits based on relevance & abundance E Cellular Thermal Shift Assay (CETSA) for Top Candidates D->E F Confirm Direct Compound-Target Binding in Intact Cells E->F G Phase 3: Functional Validation (Biological Confirmation) F->G Confirm physical interaction before functional assays H Downstream Pathway Analysis (e.g., Western Blot) G->H I Demonstrate Modulation of Target's Biological Function H->I J Validated Target I->J

Caption: A multi-pronged workflow for target identification and validation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for executing the target validation workflow.

Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

Principle: This technique, often called a "pull-down" assay, uses an immobilized version of the small molecule to capture its binding partners from a complex protein mixture, such as a cell lysate.[15][16][17] The captured proteins are then identified using mass spectrometry.[18]

Causality: By covalently linking the compound to a solid support, we can physically separate its direct binding partners from the millions of other proteins in the cell. A control experiment using beads without the compound is critical to distinguish true interactors from non-specific background binders.

Materials:

  • N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide derivative with a linker arm and biotin tag (custom synthesis required).

  • Streptavidin-coated magnetic beads.

  • Relevant cell line (e.g., HEK293T, or a cancer cell line where MNK kinases are active).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash Buffer (Lysis buffer with 0.1% Tween-20).

  • Elution Buffer (e.g., 2% SDS in 100 mM Tris-HCl).

  • Bradford assay kit or equivalent for protein quantification.

  • Mass spectrometer (e.g., Orbitrap-based).

Procedure:

  • Probe Immobilization:

    • Resuspend streptavidin beads in Wash Buffer.

    • Incubate the beads with an excess of the biotinylated compound for 1 hour at room temperature with gentle rotation to allow binding.

    • Wash the beads three times with Wash Buffer to remove any unbound compound.

    • Prepare control beads by incubating them with biotin only.

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse using Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (soluble proteome) and determine the protein concentration.

  • Affinity Pulldown:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the lysate to both the compound-immobilized beads and the control beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads and heat at 95°C for 10 minutes to denature and elute the bound proteins.

    • Separate the eluate from the beads.

  • Mass Spectrometry Analysis:

    • Run the eluates on an SDS-PAGE gel for a short duration to concentrate the sample.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins using a database search (e.g., Mascot, MaxQuant) against a human proteome database.

    • Prioritize candidate targets that are significantly enriched in the compound pulldown compared to the control pulldown.

Protocol 2: Target Engagement Verification via Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in a cellular context.[19] The core principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[20][21] This change, or thermal shift, is a direct measure of target engagement.[22][23]

Causality: This assay moves from the artificial context of a cell lysate to the physiologically relevant environment of an intact cell. Observing a thermal shift provides strong evidence that the compound can cross the cell membrane and physically bind to its intended target inside the cell.

cluster_0 No Ligand cluster_1 With Ligand P1 Target Protein (Native) Heat1 Heat Applied P1->Heat1 Agg1 Denatured & Precipitated Protein Heat1->Agg1 P2 Target Protein Complex Ligand-Protein Complex (Stabilized) P2->Complex Ligand Ligand Ligand->Complex Heat2 Heat Applied Complex->Heat2 Soluble Protein Remains Soluble Heat2->Soluble

References

Troubleshooting & Optimization

N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide stability in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

A Guide to Understanding and Managing Aqueous Stability for Researchers

Welcome to the technical support center for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in aqueous environments. As Senior Application Scientists, we have structured this resource to address the common challenges and questions that arise during experimentation, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability

This section addresses the core chemical principles governing the stability of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in aqueous solutions.

Q1: What is N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and what are its primary applications?

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS 1072946-04-3) is a synthetic organic compound featuring a boronic acid functional group.[1][2] Its structure makes it a valuable building block in medicinal chemistry and organic synthesis. The boronic acid moiety is particularly useful for forming reversible covalent bonds and is a key component in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create complex molecules.[3] It has been investigated in contexts such as kinase inhibition.[3]

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

Like other arylboronic acids, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is susceptible to two main degradation pathways in aqueous media:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This process effectively converts the boronic acid back to an arene (in this case, N-(3-Chloro-4-fluorophenyl)benzamide), rendering it inactive for its intended purpose (e.g., Suzuki coupling). This pathway is often accelerated under specific pH conditions.[4][5]

  • Oxidative Deboronation: In the presence of reactive oxygen species (ROS) or other oxidants, the boronic acid group can be oxidized.[6][7] This reaction typically converts the boronic acid into a phenol and boric acid.[7] This is a significant concern in biological assays or when working with buffers that are not deoxygenated.

A potential third pathway, though generally slower under typical experimental conditions, is the hydrolysis of the amide bond , which would break the molecule into 3-boronobenzoic acid and 3-chloro-4-fluoroaniline.

Compound N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Protodeboronation Protodeboronation (Loss of Boron) Compound->Protodeboronation H₂O, pH Oxidation Oxidative Deboronation (Oxidation of Boron) Compound->Oxidation [O] Hydrolysis Amide Hydrolysis (Cleavage of Amide Bond) Compound->Hydrolysis H₂O, H⁺/OH⁻

Caption: Primary degradation pathways for the target compound.

Q3: How does the pH of the solution impact the stability of the boronic acid group?

The pH is arguably the most critical factor governing the stability of arylboronic acids. The boronic acid group (R-B(OH)₂) exists in a pH-dependent equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻).[4][8]

  • Acidic to Neutral pH (pH < pKa): The compound predominantly exists as the neutral, trigonal planar boronic acid. This form is generally more stable against protodeboronation.

  • Alkaline pH (pH > pKa): The equilibrium shifts towards the anionic, tetrahedral boronate species.[4] While this tetrahedral form is often more reactive and essential for reactions like the Suzuki-Miyaura coupling, it can also be more susceptible to certain degradation pathways.[4][7]

The typical pKa for a phenylboronic acid is around 9.[4][9] The specific pKa of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide will be influenced by its substituents but is expected to be in a similar range. Therefore, working at a neutral or slightly acidic pH (e.g., pH 6.0-7.4) is generally recommended for maximizing stability in stock solutions.

cluster_equilibrium pH-Dependent Equilibrium Trigonal Trigonal Boronic Acid (R-B(OH)₂) Predominant at pH < pKa Tetrahedral Tetrahedral Boronate (R-B(OH)₃⁻) Predominant at pH > pKa Trigonal->Tetrahedral + OH⁻

Caption: pH-dependent equilibrium of the boronic acid group.

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This guide provides solutions to specific problems you may encounter during your experiments.

Q: My assay results are inconsistent and show a loss of compound activity over time. Could this be a stability issue?

A: Yes, this is a classic sign of compound degradation in the assay medium.

  • Causality: Many biological assays are conducted in buffered aqueous solutions at physiological pH (~7.4) and temperature (37°C). These conditions, especially over several hours, can be sufficient to cause slow hydrolysis (protodeboronation) or oxidation of the boronic acid. The rate of degradation can be exacerbated by components in the cell culture media or cell lysates that may produce reactive oxygen species.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your compound in the assay buffer over the time course of your experiment. Use an analytical method like HPLC-UV or LC-MS to quantify the parent compound and look for the appearance of degradation products.

    • Minimize Exposure Time: Prepare fresh dilutions of the compound from a stable stock solution (e.g., in DMSO) immediately before adding it to the assay. Reduce incubation times where possible.

    • Use Antioxidants: If oxidative degradation is suspected, consider the addition of a mild, non-interfering antioxidant to your assay buffer, if compatible with your experimental system.

    • Deoxygenate Buffer: For sensitive experiments, sparging the buffer with nitrogen or argon before use can help minimize oxidative degradation.

Q: I prepared an aqueous stock solution of the compound, and it became cloudy overnight. What happened?

A: This is likely due to either poor solubility or the formation of insoluble anhydrides.

  • Causality: Boronic acids have a known tendency to self-condense and lose water molecules to form anhydrides, particularly cyclic trimers known as boroxines.[9] While often reversible upon addition of water, these anhydrides can have lower solubility and may precipitate out of solution, especially at high concentrations. Alternatively, the compound itself may have limited aqueous solubility, which can be influenced by the pH and ionic strength of the buffer.

  • Troubleshooting Steps:

    • Check Solubility: Determine the maximum solubility of your compound in the chosen buffer system before preparing high-concentration stock solutions.

    • Use Co-solvents: Prepare a concentrated primary stock solution in an organic solvent like DMSO or ethanol. Make fresh aqueous working solutions from this stock for each experiment.

    • Adjust pH: The solubility of the compound may vary with pH. Experiment with slightly acidic or basic buffers to see if solubility improves, but be mindful of the impact on stability as discussed in Section 1.

    • Sonication: Gentle sonication can sometimes help redissolve precipitated material, but this should be done cautiously as it can also introduce heat.

Section 3: Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing the stability of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Protocol 1: Preparation of Stock and Working Solutions

This protocol prioritizes stability and minimizes degradation during storage and use.

  • Primary Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide powder (MW: 293.49 g/mol ).

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into small-volume, amber glass vials to minimize freeze-thaw cycles and light exposure.

    • Store at -20°C or -80°C for long-term stability.

  • Aqueous Working Solution (e.g., 100 µM):

    • Allow a single aliquot of the DMSO stock to thaw completely at room temperature.

    • Use a pre-calibrated pipette to transfer the required volume of the DMSO stock into your desired aqueous buffer (e.g., PBS, pH 7.4). Important: Add the DMSO stock to the buffer, not the other way around, while vortexing gently to avoid precipitation.

    • Crucially, prepare this aqueous solution fresh for each experiment and use it immediately. Do not store the compound in aqueous buffers for extended periods.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a baseline method to quantify the parent compound and detect major degradation products.

  • Objective: To determine the percentage of the parent compound remaining over time in a specific aqueous buffer.

  • Methodology:

    • Preparation: Prepare a fresh aqueous solution of the compound at a known concentration (e.g., 50 µM) in your buffer of interest (e.g., PBS pH 7.4).

    • Timepoint Zero (T=0): Immediately inject an aliquot of the solution onto the HPLC system to get the initial peak area for the parent compound.

    • Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a water bath).

    • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, place it in an autosampler vial, and inject it onto the HPLC.

    • Data Analysis: Calculate the percentage of the compound remaining at each timepoint relative to the T=0 peak area. Plot the percentage remaining versus time to determine the degradation rate.

  • Suggested HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Caption: Workflow for assessing aqueous stability via HPLC.

Section 4: Key Stability Data Summary

While specific experimental data for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is limited in public literature, the following table summarizes expected properties based on the general behavior of arylboronic acids.

ParameterExpected Behavior / Recommended ConditionRationale
Optimal Storage (Aqueous) Not Recommended; Prepare FreshArylboronic acids are prone to degradation in aqueous media.[4]
Optimal pH for Stability pH 4.0 - 7.0Minimizes the formation of the more reactive tetrahedral boronate species.[4]
Primary Degradation Products N-(3-Chloro-4-fluorophenyl)benzamide3-((3-chloro-4-fluorophenyl)carbamoyl)phenolResulting from protodeboronation and oxidation, respectively.[4][7]
Effect of Temperature Increased Temperature Accelerates DegradationAs with most chemical reactions, degradation rates increase with temperature.
Effect of Light Store in Amber Vials or in the DarkWhile not the primary driver of degradation, photolytic cleavage can be a contributing factor for aromatic compounds.

References

Technical Support Center: Improving the Solubility of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting steps and advanced strategies to overcome these issues in your experiments.

Part 1: Understanding the Challenge & Initial Assessment

FAQ: Why is N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide expected to have low aqueous solubility?

Answer: The poor solubility of this compound stems from a combination of its structural features:

  • High Lipophilicity: The molecule is built around two aromatic rings. The 3-chloro-4-fluorophenyl group, in particular, is highly hydrophobic due to the presence of halogen atoms. This significant non-polar surface area resists interaction with water.

  • Amide Bond: While the amide linkage (-CONH-) has polar character, its contribution is often insufficient to overcome the hydrophobicity of the larger structure. Furthermore, amides can form strong intermolecular hydrogen bonds in the solid state, leading to high crystal lattice energy, which makes it difficult for solvent molecules to break the crystal apart.[1][2]

  • Boronic Acid Moiety: The boronic acid group (-B(OH)₂) is a key functional handle. It is a weak Lewis acid and can ionize, but its contribution to solubility is highly dependent on the pH of the medium.[3] Under neutral or acidic conditions, it is largely unionized and less soluble. Boronic acids can also form cyclic, dehydrated trimers called boroxines, which are significantly less soluble than the monomeric acid.

This combination of high lipophilicity and strong crystal packing energy classifies the compound as a classic "brick dust" molecule, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[4][5]

FAQ: I have a new batch of the compound. What is the first experiment I should run to assess its solubility?

Answer: Your first step should be a preliminary assessment to establish a baseline. We recommend a kinetic solubility assay, which is rapid and requires minimal material. This will give you an initial understanding of how the compound behaves when a concentrated organic stock is introduced into an aqueous buffer, mimicking common in vitro assay conditions.

Below is a workflow for this initial assessment.

G cluster_0 Initial Solubility Assessment Workflow prep_stock 1. Prepare Stock Solution (e.g., 10 mM in 100% DMSO) prep_buffer 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) serial_dilute 3. Perform Serial Dilution Add stock to buffer to create a range of concentrations. Keep final DMSO % low and constant (e.g., <1%). prep_buffer->serial_dilute incubate 4. Incubate & Equilibrate (e.g., 1-2 hours at room temperature) serial_dilute->incubate observe 5. Visual & Instrumental Observation Check for visible precipitation (nephelometry). Separate solid and quantify supernatant (UV-Vis, LC-MS). incubate->observe determine_ks 6. Determine Kinetic Solubility Highest concentration that remains in solution. observe->determine_ks

Caption: Initial workflow for assessing kinetic solubility.

Experimental Protocol: Kinetic Solubility Assessment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in 100% DMSO (e.g., 10 mM).[6]

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, add the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). Critically, ensure the final DMSO concentration is consistent and ideally below 1% to avoid solvent-induced artifacts.[6]

  • Incubation: Cover the plate or tubes and agitate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow the system to approach equilibrium.

  • Analysis:

    • Visual/Turbidimetric: Scan the plate using a nephelometer to measure turbidity, which indicates precipitation.

    • Quantitative: Centrifuge the samples to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Part 2: Troubleshooting & Systematic Solubilization Strategies

This section is organized as a series of questions you might have as you encounter specific problems.

Q1: My compound crashes out of solution immediately when I add the DMSO stock to my aqueous buffer. What should I do?

Answer: This is a common issue known as "DMSO shock" or precipitation due to supersaturation. When the drug, highly soluble in DMSO, is suddenly introduced to an aqueous environment where it is poorly soluble, it can rapidly precipitate.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Your first step is to ensure the final percentage of DMSO is as low as possible, preferably under 0.5%. High DMSO concentrations can alter the properties of water and mislead you on the compound's true aqueous solubility.[6]

  • Reduce the Starting Concentration: You may be exceeding the thermodynamic solubility limit of the compound in that specific buffer. Repeat the experiment starting from a lower maximum concentration.

  • Change the Mixing Method: Instead of adding the stock directly to the bulk buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous mixing. This can sometimes prevent localized high concentrations that trigger precipitation.

If these simple steps fail, you need to employ a systematic solubilization strategy.

Q2: How can I systematically improve the solubility for in vitro screening assays?

Answer: For preclinical and in vitro work, several formulation strategies can be employed. The most common are pH adjustment, the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Causality: The boronic acid group on your compound is a weak Lewis acid. At a pH above its pKa, the boronic acid will be deprotonated to the anionic boronate form (-B(OH)₃⁻), which is significantly more water-soluble.[7] The amide group is generally considered non-basic under physiological conditions.[1] Therefore, increasing the pH is the most direct way to enhance solubility.

Experimental Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use appropriate buffer systems for each range (e.g., acetate for acidic, phosphate for neutral, borate for basic).[6]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. This is a thermodynamic (shake-flask) solubility measurement.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Separation & Analysis: Separate the undissolved solid (by centrifugation or filtration) and quantify the concentration of the dissolved drug in the supernatant via HPLC.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Results (Hypothetical Data):

pHBuffer SystemSolubility (µg/mL)
5.0Acetate< 0.1
6.0Phosphate0.5
7.0Phosphate2.1
7.4Phosphate5.5
8.0Borate25.0
9.0Borate> 100.0

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for dissolving lipophilic compounds like yours by reducing the energy required to create a cavity for the solute.[5][9]

Common Co-solvents for In Vitro Use:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Prepare several solvent systems, such as 10% Ethanol in PBS, 20% PEG 400 in PBS, etc.

  • Using the kinetic solubility method described earlier, test the solubility of your compound in each co-solvent system.

  • Caution: Be mindful of the impact of co-solvents on your biological assay. High concentrations can be toxic to cells or interfere with enzyme activity. Always run a vehicle control.[10]

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing the drug's apparent solubility in the aqueous medium.[11][12][13] Surfactants also improve wettability by reducing surface tension.[14]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

  • Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often too harsh for cell-based assays but useful in dissolution studies.

When to Use: Surfactants are particularly useful when pH modification is not possible (e.g., the assay requires a strict physiological pH) and co-solvents show toxicity.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form non-covalent "inclusion complexes" by encapsulating the lipophilic parts of a drug molecule (like the aromatic rings of your compound), effectively shielding them from water and increasing solubility.[15][16][17]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex encapsulates water Aqueous Environment complex->water Disperses in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Which Cyclodextrin to Choose?

  • β-Cyclodextrin (β-CD): The cavity size is generally well-suited for single aromatic rings.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity than native β-CD, making it the preferred choice for most pharmaceutical applications.[15][18]

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 5% w/v).

  • Add an excess of your solid compound to each solution.

  • Equilibrate for 24-48 hours with agitation.

  • Filter the solutions and analyze the concentration of the dissolved drug by HPLC.

  • Plot the drug concentration against the HP-β-CD concentration. A linear increase indicates the formation of a soluble complex.

Part 3: Advanced Formulation Strategies for Drug Development

Q3: I need to formulate this compound for in vivo (animal) studies. What are my options?

Answer: For in vivo applications, you need more robust formulations that can improve bioavailability. Two leading technologies are solid dispersions and nanosuspensions.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[19][20] The amorphous form of a drug has higher energy and is more soluble than its stable crystalline form.[21][22] When the carrier dissolves, the drug is released as very fine, molecularly dispersed particles, leading to a rapid dissolution rate.

    • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs).[5]

    • Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion.[19]

  • Nanosuspensions: This approach reduces the particle size of the drug down to the nanometer range (typically < 1000 nm).[23][24] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution velocity.[5] These nanoparticles are stabilized in an aqueous vehicle using surfactants or polymers.[4][25]

    • Preparation Methods: Media milling (top-down) and high-pressure homogenization (top-down) are common scalable methods.[4][25]

Part 4: Troubleshooting Experimental Artifacts

Q4: My solubility measurements are highly variable and not reproducible. What could be the cause?

Answer: Inconsistent results are a frequent problem in solubility testing. A systematic approach to troubleshooting is essential. The fishbone diagram below outlines potential sources of error.

Ishikawa Result Inconsistent Solubility Results Material Material Material->Result Method Method Method->Result Environment Environment Environment->Result Analysis Analysis Analysis->Result mat1 Compound Purity/ Polymorph mat1->Material mat2 Buffer Component Grade/ Incorrect Salt Form (e.g., hydrate) mat2->Material mat3 Degradation of Stock Solution mat3->Material meth1 Insufficient Equilibration Time meth1->Method meth2 Inadequate Mixing/ Agitation meth2->Method meth3 Incorrect pH of Final Buffer meth3->Method meth4 Sampling Error (pipetting undissolved solid) meth4->Method env1 Temperature Fluctuations env1->Environment env2 Evaporation of Solvent env2->Environment anal1 Post-Sampling Precipitation (before/during analysis) anal1->Analysis anal2 Adsorption to Vials/Filters anal2->Analysis anal3 Instrument Calibration anal3->Analysis anal4 Drug Instability in Medium anal4->Analysis

Caption: Fishbone diagram for troubleshooting inconsistent solubility data.

Key Areas to Investigate:

  • Method: Is your equilibration time long enough to reach thermodynamic equilibrium (24-48 hours is standard)? Is your agitation sufficient?[26]

  • Analysis: Are you experiencing post-sampling precipitation? This can happen if the sample cools or if the solvent evaporates before analysis.[27] Consider diluting your sample immediately after filtration with a solvent in which the drug is highly soluble (like methanol or acetonitrile) to prevent this.

  • Material: Have you confirmed the purity and solid form (polymorph) of your compound? Different crystal forms can have vastly different solubilities. Is your buffer prepared correctly? Using a dihydrate salt instead of an anhydrous one without correcting the molecular weight is a common error.[27][28]

  • Environment: Are you controlling the temperature precisely? Solubility is highly temperature-dependent.

By systematically addressing these potential issues, you can significantly improve the reliability and accuracy of your solubility data.

References

Technical Support Center: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for experiments involving N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. This guide is structured to address challenges you may encounter during the synthesis (amide bond formation), purification, and subsequent application, particularly in Suzuki-Miyaura cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Synthesis & Amide Bond Formation

Q1: My amide coupling reaction to synthesize N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is showing low or no yield. What are the likely causes?

Several factors can lead to poor yields in the amide coupling between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline. The primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic acid activation: The carboxylic acid must be activated to react with the amine. Insufficient or degraded coupling reagents will result in poor activation.[1]

  • Amine Deactivation: The aniline derivative, 3-chloro-4-fluoroaniline, is weakly nucleophilic due to the electron-withdrawing effects of the halogen substituents. Protonation of the amine by the carboxylic acid can further reduce its nucleophilicity.[1]

  • Steric Hindrance: While not extreme in this case, steric hindrance can slow down the reaction.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: I am observing significant side product formation. How can I minimize this?

A common side product is the formation of an N-acylurea if you are using a carbodiimide coupling reagent like EDC.[2] To suppress this, the addition of additives like HOBt or OxymaPure is recommended.[1] These additives form a more stable activated ester, which is less prone to rearrangement and reacts efficiently with the amine.

Q3: How do I choose the right coupling reagent for this specific amide bond formation?

For coupling an electron-deficient aniline like 3-chloro-4-fluoroaniline, a more potent coupling reagent is often required. While standard reagents like EDC/HOBt can work, uronium-based reagents like HATU or HBTU are generally more efficient and lead to faster reaction times and higher yields.[2]

Coupling Agent/SystemTypical Reaction TimeTypical Yield RangeNotes
EDC/HOBt1 - 12 hours70 - 95%Addition of HOBt suppresses racemization and improves yield.[2]
DCC/HOBt1 - 12 hours75 - 98%Effective but produces an insoluble DCU byproduct which can complicate purification.[2]
HATU/Base15 - 60 minutes85 - 99%Generally considered one of the most efficient and fastest reagents.[1][2]
HBTU/Base30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[2]
Purification and Stability

Q4: I am struggling to purify the final product, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. What methods are recommended?

Purification of boronic acids can be challenging due to their polarity and potential for oligomerization.

  • Recrystallization: This is a viable option if a suitable solvent system can be found. Solvents like benzene, dichloroethane, and ethyl acetate have been used for recrystallizing boronic acids.[3]

  • Column Chromatography: Silica gel chromatography can be tricky for boronic acids.[3] It is sometimes recommended to use neutral alumina or boric acid-impregnated silica gel to improve separation and reduce tailing.[3][4]

  • Derivatization: A common and effective method is to form a diethanolamine adduct.[5][6] This adduct is often a crystalline solid that can be easily isolated and purified by filtration. The free boronic acid can be regenerated by treatment with acid.

  • Acid-Base Extraction: The boronic acid can be converted to its boronate salt with a base, allowing for extraction into an aqueous layer to separate from non-acidic impurities. The pure boronic acid can then be recovered by acidifying the aqueous layer.[7]

Q5: My N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide seems to be degrading over time. What are the stability issues and proper storage conditions?

Arylboronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) and oxidation.[8] While many are stable, those with certain substitution patterns can be less robust.[9] To ensure stability:

  • Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • MIDA Boronates: For long-term storage or for use in slow-release applications, converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate can significantly enhance stability.[9]

Application in Suzuki-Miyaura Coupling

Q6: My Suzuki coupling reaction using N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is failing. What should I check first?

When a Suzuki coupling fails, the first parameters to assess are:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ.[5]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[5] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.[5][10]

  • Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[11] Ensure the base is anhydrous if required by the reaction conditions and is of sufficient strength.

  • Solvent: The solvent system can significantly impact the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Q7: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is often caused by the presence of oxygen or Pd(II) species.[5] To minimize this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel.[5]

  • Use a Pd(0) Source: Using a Pd(0) catalyst directly or a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling.[5]

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Yield in Amide Bond Formation

If you are experiencing low yields in the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, follow this troubleshooting workflow:

G start Low Yield in Amide Coupling check_reagents Verify Reagent Quality - Fresh coupling reagent? - Anhydrous solvents? - Pure starting materials? start->check_reagents preactivation Optimize Carboxylic Acid Activation - Increase coupling reagent stoichiometry (1.1-1.5 eq). - Pre-activate acid with coupling reagent for 15-30 min before adding amine. check_reagents->preactivation If reagents are good amine_nucleophilicity Enhance Amine Nucleophilicity - Use a non-nucleophilic base (e.g., DIPEA, 2-3 eq) to neutralize HCl from amine salt and prevent protonation by carboxylic acid. preactivation->amine_nucleophilicity reaction_conditions Adjust Reaction Conditions - Increase temperature (e.g., to 40-50 °C). - Increase reaction time. - Change solvent (e.g., from DCM to DMF). amine_nucleophilicity->reaction_conditions coupling_reagent Switch Coupling Reagent - Move from EDC/HOBt to a uronium salt like HATU. reaction_conditions->coupling_reagent If still low yield success Improved Yield reaction_conditions->success If yield improves coupling_reagent->success

Caption: Troubleshooting workflow for low yield in amide coupling.

Guide 2: Failed Suzuki-Miyaura Coupling

If your Suzuki coupling reaction with N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is not proceeding, consider the following:

G start Failed Suzuki Coupling check_inertness Verify Inert Atmosphere - Degas solvents thoroughly (freeze-pump-thaw). - Ensure a good seal on the reaction vessel. start->check_inertness catalyst_system Evaluate Catalyst System - Try a different Pd precatalyst (e.g., Pd(OAc)2, Pd2(dba)3). - Screen different phosphine ligands (e.g., SPhos, XPhos for hindered substrates). check_inertness->catalyst_system If atmosphere is inert base_and_solvent Optimize Base and Solvent - Screen different bases (e.g., K3PO4, Cs2CO3, K2CO3). - Vary the solvent system (e.g., dioxane/water, toluene/water, DMF). catalyst_system->base_and_solvent boronic_acid_stability Consider Boronic Acid Stability - Use freshly purified boronic acid. - Convert to a more stable derivative (e.g., MIDA boronate or trifluoroborate salt) for slow release. base_and_solvent->boronic_acid_stability temperature Increase Reaction Temperature - Incrementally increase the temperature (e.g., to 80-110 °C). boronic_acid_stability->temperature success Successful Coupling temperature->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide using HATU

This protocol outlines a robust method for the amide bond formation.

Materials:

  • 3-Boronobenzoic acid (1.0 equivalent)

  • 3-Chloro-4-fluoroaniline (1.1 equivalents)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3-boronobenzoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add 3-chloro-4-fluoroaniline to the reaction mixture.

  • Stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the FAQs (e.g., recrystallization or derivatization).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for using N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in a cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equivalent)

  • N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (1.2 equivalents)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system, followed by the Pd catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide Concentration in Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide (internal reference: C13H10BClFNO3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective use and concentration optimization of this compound in biochemical and cell-based assays.

This compound is a specialized benzamide derivative that incorporates a boronic acid functional group.[1] Boronic acids are a class of compounds gaining significant interest in medicinal chemistry for their ability to act as potent, often reversible, inhibitors of various enzymes, particularly serine proteases.[2][3] The boronic acid moiety can form a stable, covalent complex with active site residues like serine or threonine.[2][4] The presence of halogenated phenyl rings (3-chloro-4-fluorophenyl) influences the compound's physicochemical properties, such as lipophilicity and solubility, which are critical considerations for assay performance.[5]

This guide provides a structured approach, from fundamental principles to advanced troubleshooting, to ensure reproducible and reliable data in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: How should I prepare my initial stock solution of this compound?

A1: Proper preparation of the stock solution is the most critical first step to ensure experimental reproducibility.[6] Due to the hydrophobic nature of the halo-substituted phenyl rings, this compound is expected to have low aqueous solubility.[5] Therefore, a high-purity, anhydrous organic solvent like dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[7]

Protocol for 10 mM Stock Solution:

  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.[6]

  • Weigh: Accurately weigh the desired amount of solid this compound (Molecular Weight: 293.49 g/mol ).[1][8]

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex thoroughly. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquot & Store: Aliquot the stock solution into single-use volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C for short-term use or -80°C for long-term storage.[6]

Q2: What is a reasonable starting concentration range for my initial dose-response experiment?

A2: For a novel inhibitor, it is essential to test a wide concentration range to capture the full dose-response curve. A common practice is to start with a top concentration of 10-100 µM and perform serial dilutions downwards.[7] A 10-point, 3-fold or 10-fold serial dilution is a standard approach in drug discovery.[9][10] For potent inhibitors, activity may be in the nanomolar range, so the dilution series should extend low enough to define the bottom plateau of the curve.[4][11]

Q3: The compound seems to precipitate when I add it to my aqueous assay buffer. What should I do?

A3: Precipitation is a common issue for hydrophobic compounds and leads to an effective concentration far lower than intended, causing inconsistent results.[7][12] This is often a limitation of kinetic solubility, where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer.[13][14]

Troubleshooting Steps:

  • Visual Check: Always visually inspect the final assay solution for cloudiness or particulates against a dark background.[7]

  • Reduce Final DMSO Concentration: While DMSO aids solubility, high concentrations can inhibit or activate enzymes and affect cell health.[15][16] A general guideline is to keep the final DMSO concentration below 1% (v/v), and ideally below 0.5% for cell-based assays.[7][15] You must determine the DMSO tolerance of your specific assay system.

  • Perform a Solubility Test: Before running a full assay, perform a simple kinetic solubility test to determine the maximum soluble concentration in your final assay buffer.[17]

Q4: How do I properly perform a serial dilution to create my dose-response curve?

A4: Inaccurate serial dilutions are a major source of experimental error.[9][18] The goal is to create a series of concentrations where each step is a fixed fraction of the previous one.

Caption: Workflow for a 2-step serial dilution protocol.

Key Best Practices for Serial Dilution:

  • Thorough Mixing: Ensure complete mixing after each transfer step. Insufficient mixing is a primary cause of inaccuracy.[19][20]

  • Pipette Accuracy: Use calibrated pipettes and operate them within their optimal volume range (typically 20-100% of nominal volume).[20]

  • Tip Changes: To prevent carryover, use fresh pipette tips for each transfer step, especially for potent compounds.[20]

Section 2: Troubleshooting Guide for Assay Optimization

This section provides solutions to more complex problems encountered during assay development and optimization.

Problem 1: My IC50 values are inconsistent between experiments.

Inconsistent IC50 values are a common challenge, often stemming from multiple potential sources.[12] A systematic approach is required to diagnose the issue.

G Start Inconsistent IC50 Value Solubility Is Compound Soluble at Test Concentrations? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Stability Is Stock Solution Stable? Stab_Yes Yes Stability->Stab_Yes Yes Stab_No No Stability->Stab_No No Assay Are Assay Conditions Controlled? Assay_Yes Yes Assay->Assay_Yes Yes Assay_No No Assay->Assay_No No Sol_Yes->Stability Fix_Sol ACTION: - Lower top concentration - Perform kinetic solubility assay - Check final DMSO % Sol_No->Fix_Sol Stab_Yes->Assay Fix_Stab ACTION: - Prepare fresh stock - Aliquot to avoid freeze-thaw - Confirm storage conditions Stab_No->Fix_Stab Investigate Investigate Target-Specific Variability (e.g., substrate concentration) Assay_Yes->Investigate Fix_Assay ACTION: - Check cell passage/density - Verify reagent stability - Standardize incubation times Assay_No->Fix_Assay

Caption: Troubleshooting decision tree for inconsistent IC50 values.

Detailed Checks:

  • Compound Solubility: As discussed, precipitation is a primary culprit. An IC50 value determined above the compound's aqueous solubility limit is not a true measure of potency.[13]

  • Compound Stability: Ensure your stock solution has not degraded. This can be checked analytically via HPLC or LC-MS if available. Always prepare fresh working dilutions for each experiment from a frozen stock aliquot.[6]

  • Assay Parameters (Cell-based):

    • Cell Passage Number: Use cells within a consistent, low-passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[12]

    • Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Ensure your seeding protocol is highly reproducible.[12]

  • Assay Parameters (Biochemical):

    • Enzyme/Substrate Concentration: IC50 values for competitive inhibitors are dependent on the substrate concentration.[21][22] Ensure these are consistent. The boronic acid moiety may form a covalent complex, and pre-incubation time with the enzyme before adding substrate can also significantly impact the measured IC50.

Problem 2: The dose-response curve does not have a proper sigmoidal shape or clear plateaus.

A well-defined sigmoidal curve is essential for accurately calculating an IC50.[21][23] Poor curve shape can indicate several issues.

Scenario & Solution Table

Scenario DescriptionPotential Cause(s)Recommended Action(s)
No Top Plateau (Shallow Curve) The highest concentration tested is not sufficient to achieve maximum inhibition.Extend the concentration range higher (e.g., to 50 or 100 µM). Ensure this is below the solubility limit.
No Bottom Plateau (Curve doesn't flatten at low concentrations) The lowest concentration tested is still causing some inhibition.Extend the serial dilution further to include lower concentrations (e.g., into the low nM or pM range).
"U" Shaped or Biphasic Curve Off-target effects at high concentrations, compound aggregation, or assay artifacts (e.g., fluorescence interference).Visually inspect for precipitation at high concentrations. Test the compound in a counterscreen lacking the primary target to identify artifacts.
Very Steep or Very Shallow Hill Slope A Hill slope significantly different from 1.0 can indicate non-ideal binding, positive/negative cooperativity, or assay artifacts.Review the raw data carefully. Ensure the curve fit is appropriate. If the slope is consistently abnormal, it may reflect a complex biological mechanism.[21][22]
Problem 3: I am concerned about off-target effects or non-specific inhibition.

This is a critical concern, especially with reactive moieties like boronic acids, which can interact with various proteins.[2]

Strategies to Confirm On-Target Activity:

  • Use a Structurally Unrelated Control: Test a known, validated inhibitor for the same target that is structurally different from your compound. A similar biological effect strengthens the case for on-target activity.[12]

  • Use a Negative Control Compound: Synthesize or acquire a close structural analog of your compound that is predicted to be inactive (e.g., replacing the boronic acid with a non-reactive group). This analog should not show activity in the assay.

  • Target Engagement Assays: Directly confirm that your compound is binding to the intended target in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can provide this evidence.[12]

  • Counterscreens: Run the compound in assays known to be susceptible to promiscuous inhibitors (e.g., assays with redox-sensitive reporters or certain proteases).[24] The boronic acid moiety itself can sometimes interfere with buffer components.[25]

Section 3: Key Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of your compound's solubility limit in the final assay buffer.[13][17]

Materials:

  • 10 mM compound stock in 100% DMSO.

  • Final assay buffer (e.g., PBS, pH 7.4).

  • Clear 96-well microplate.

  • Plate reader capable of measuring absorbance or light scattering (nephelometry).

Procedure:

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your compound in 100% DMSO. Start with 10 mM and dilute downwards.

  • Add Buffer: In a separate clear 96-well plate, add 98 µL of your final assay buffer to each well.

  • Transfer & Mix: Transfer 2 µL from the DMSO compound plate into the corresponding wells of the buffer plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately and thoroughly.

  • Incubate: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.[7]

  • Measure: Read the plate on a nephelometer to measure light scattering or on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure turbidity.

  • Analyze: The lowest concentration that shows a significant increase in signal above the buffer-only control is the approximate kinetic solubility limit.

Example Data:

Final Compound Conc. (µM)Nephelometry Reading (RLU)Solubility Assessment
2008540Precipitated
1007950Precipitated
501520Precipitated
25255Soluble
12.5248Soluble
0 (Control)250Soluble

In this example, the kinetic solubility is approximately 25 µM.

Protocol 2: Determining Assay DMSO Tolerance

This protocol determines the highest concentration of DMSO your assay can tolerate without affecting its performance.[15]

Procedure:

  • Prepare several dilutions of DMSO in your assay buffer (e.g., 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, 0%).

  • Set up your assay (biochemical or cell-based) as you normally would, but instead of adding a compound, add the different DMSO dilutions.

  • Include your standard positive control (maximum signal/activity) and negative control (background signal/no activity).

  • Run the assay and measure the signal.

  • Analyze: Plot the assay signal versus the final DMSO concentration. The highest DMSO concentration that does not cause a significant deviation (e.g., >10-20%) from the 0% DMSO control is your maximum tolerated concentration.[26]

References

Technical Support Center: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Degradation

Welcome to the technical support guide for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (CAS 1072946-04-3). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This molecule, with its unique combination of a boronic acid, an amide linkage, and a halogenated aromatic ring, presents specific stability challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Part 1: Foundational Stability & Handling FAQs

This section covers the most common initial questions regarding the stability and proper handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Q1: I am new to working with this compound. What are its primary stability vulnerabilities?

A: The structure of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide contains three key functional groups, each with its own susceptibility to degradation:

  • Aryl Boronic Acid: This is often the most labile part of the molecule. It is primarily susceptible to oxidative deboronation (conversion to a hydroxyl group) and protodeboronation (hydrolytic cleavage of the C-B bond).[1][2] Boronic acids are known to be metabolically unstable, and this reactivity can be observed in vitro under common experimental conditions.[1]

  • Aromatic Amide Linkage: The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into 3-boronobenzoic acid and 3-chloro-4-fluoroaniline.

  • Halogenated Phenyl Ring: This part of the molecule is relatively stable but can be susceptible to photodegradation , especially under UV light exposure, which can initiate photo-Fries rearrangements or radical reactions.[3][4]

Understanding these three potential points of failure is the first step in designing robust experiments.

Q2: What are the best practices for storing the solid compound and its solutions to ensure long-term stability?

A: Proper storage is critical to prevent premature degradation and ensure the reliability of your experimental results.

Storage FormRecommended ConditionsRationale
Solid Compound Store at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light (amber vial).Minimizes thermal degradation, prevents moisture uptake which can initiate hydrolysis, and limits exposure to atmospheric oxygen and light.
Stock Solutions (in DMSO or DMF) Prepare fresh if possible. If storage is necessary, aliquot into single-use volumes in amber vials, blanket with inert gas, and store at -80°C for short-term use.Organic solvents like DMSO can absorb water and degrade over time, potentially accelerating compound hydrolysis. Freezing at -80°C slows kinetic processes, and single-use aliquots prevent repeated freeze-thaw cycles which can introduce moisture and oxygen.
Aqueous Solutions Not recommended for storage. Always prepare fresh immediately before use.The compound is highly susceptible to both hydrolytic and oxidative degradation in aqueous media. The presence of water is a direct reactant for hydrolysis of both the boronic acid and the amide bond.[5][6]

Part 2: Troubleshooting Specific Degradation Pathways

This section delves into specific experimental problems, their likely causes, and actionable solutions.

Q3: I've dissolved the compound in an aqueous buffer for my assay, and my HPLC-MS analysis shows a new major peak with a mass corresponding to the loss of the boronic acid group. What is happening?

A: You are likely observing one of two hydrolytic degradation pathways. The specific product depends on which bond is cleaved by water.

  • Pathway A: Protodeboronation: This is the hydrolytic cleavage of the Carbon-Boron bond. It is a common degradation route for aryl boronic acids in aqueous solutions.[1] The resulting product is N-(3-chloro-4-fluorophenyl)benzamide .

  • Pathway B: Amide Hydrolysis: This involves the cleavage of the amide bond, which can be catalyzed by acidic or basic conditions in your buffer. This will generate two smaller molecules: 3-boronobenzoic acid and 3-chloro-4-fluoroaniline .

Troubleshooting Steps:

  • Confirm Identity: Use high-resolution mass spectrometry to confirm the exact mass of the degradant(s) and compare them with the potential products in the table below.

  • Analyze pH Effect: Run a time-course experiment in buffers of different pH values (e.g., pH 4, 7, 9). Accelerated degradation at low or high pH points towards amide hydrolysis being a significant contributor. Boronic ester hydrolysis rates are also known to be pH-dependent.[7]

  • Minimize Water Exposure: Reduce the incubation time of the compound in aqueous media as much as possible. If the experimental design allows, add the compound to the assay medium at the very last moment.

Hydrolytic_Degradation cluster_main N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide cluster_products Hydrolytic Degradants parent Parent Compound MW: 293.49 prodA N-(3-chloro-4-fluorophenyl)benzamide MW: 249.67 parent->prodA Pathway A Protodeboronation (+ H₂O, - B(OH)₃) prodB1 3-Boronobenzoic Acid MW: 165.94 parent->prodB1 Pathway B Amide Hydrolysis (+ H₂O) prodB2 3-Chloro-4-fluoroaniline MW: 145.56 parent->prodB2 Pathway B Amide Hydrolysis (+ H₂O)

Caption: Primary hydrolytic degradation pathways.

Q4: My compound is degrading in a neutral, deionized water solution, even when protected from light. I'm not seeing the amide cleavage products. What is the likely cause?

A: This scenario strongly points to oxidative deboronation . The boronic acid functional group is susceptible to oxidation by dissolved reactive oxygen species (ROS), such as molecular oxygen or trace peroxides, which are often present even in high-purity water.[2][8] This reaction converts the C-B(OH)₂ group into a C-OH group, yielding N-(3-Chloro-4-fluorophenyl)-3-hydroxybenzamide .

The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement and hydrolysis.[2]

Preventative Measures:

  • De-gas Solvents: Before use, thoroughly de-gas all aqueous buffers and solvents by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using freeze-pump-thaw cycles.

  • Work Under Inert Atmosphere: If your experiment is particularly sensitive, perform it in a glove box or under a constant, gentle stream of inert gas.

  • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid might be permissible, but you must first validate that it does not interfere with your assay.

Oxidative_Degradation parent Parent Compound (Aryl Boronic Acid) product N-(3-Chloro-4-fluorophenyl) -3-hydroxybenzamide (Phenol Derivative) MW: 265.67 parent->product Oxidative Deboronation ([O], e.g., H₂O₂, O₂) (+ H₂O, - B(OH)₃)

Caption: The oxidative deboronation pathway.

Q5: I left my samples in clear vials on the lab bench for a few hours and now see a cluster of new, unexpected peaks in my chromatogram. What could they be?

A: Exposure to ambient or UV light can induce photodegradation . For an aromatic amide, the most likely reaction is a Photo-Fries rearrangement .[3] This process involves the homolytic cleavage of the amide C-N bond, followed by the recombination of the resulting radicals at positions ortho or para to the amine on the phenyl ring. This can lead to the formation of isomeric aminobenzophenone-type structures, which would explain the appearance of multiple new peaks with the same mass as the parent compound.

Mitigation Strategy:

  • Always Use Amber Vials: Protect solutions from light at all stages of the experiment, from storage to autosampler trays.

  • Minimize Light Exposure: Work in a dimly lit area or under yellow light, which filters out higher-energy UV wavelengths.

  • Conduct a Photostability Study: If your application requires light exposure, you must perform a formal photostability study as described in the protocols below to identify and characterize the specific photoproducts.

Part 3: Experimental Protocols & Data

This section provides actionable workflows and reference data to guide your experiments.

Summary of Potential Degradation Products

The following table summarizes the primary degradation products discussed. Use this as a quick reference when interpreting mass spectrometry data.

Degradation PathwayDegradation Product NameMolecular FormulaMolecular Weight ( g/mol )
Parent Compound N-(3-Chloro-4-fluorophenyl)-3-boronobenzamideC₁₃H₁₀BClFNO₃293.49
Protodeboronation N-(3-chloro-4-fluorophenyl)benzamideC₁₃H₉ClFNO249.67
Amide Hydrolysis 3-Boronobenzoic acidC₇H₇BO₃165.94
3-Chloro-4-fluoroanilineC₆H₅ClFN145.56
Oxidative Deboronation N-(3-Chloro-4-fluorophenyl)-3-hydroxybenzamideC₁₃H₉ClFNO₂265.67
Photodegradation Isomeric Aminobenzophenone-type productsC₁₃H₁₀BClFNO₃293.49
Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[9][10] They help to develop stability-indicating analytical methods and predict potential degradation pathways. The goal is to achieve 5-20% degradation of the parent compound.[10]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution of Parent Compound acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base ox Oxidation 3% H₂O₂, RT start->ox thermal Thermal Solid, 80°C start->thermal photo Photolytic ICH Q1B conditions start->photo analysis Analyze Samples at Time Points (e.g., 2, 8, 24 hrs) by HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis end Identify Degradants Establish Mass Balance Develop Stability-Indicating Method analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A typical ratio is 1:1 (v/v). Prepare a control sample diluted with water/solvent only.

    • Acidic: Add 0.1 M HCl. Place in a water bath at 60°C.

    • Basic: Add 0.1 M NaOH. Place in a water bath at 60°C. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place the solid powder in an oven at 80°C. Dissolve in the mobile phase before analysis.

    • Photolytic: Expose the solution (in a quartz cuvette or other transparent container) to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC method coupled with a PDA/UV detector and a mass spectrometer (LC-MS).

  • Evaluation:

    • Calculate the percentage of degradation for the parent peak.

    • Check for peak purity of the parent compound.

    • Determine the mass of the degradation products to tentatively identify them using the table above.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the parent compound.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient, for example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV/PDA detector. Monitor at multiple wavelengths (e.g., 254 nm, and the λmax of the parent compound).

  • Injection Volume: 10 µL.

Optimization Strategy:

  • Inject a mixture of your forced degradation samples (especially from the acid, base, and oxidative conditions).

  • Assess the resolution between the parent peak and all degradant peaks. The resolution should be >1.5.

  • If resolution is poor, adjust the gradient slope (make it shallower for better separation), the organic modifier (try methanol instead of acetonitrile), or the pH of the aqueous mobile phase.

  • Once chromatographic separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: A Researcher's Guide to Preventing N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Precipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile compound. We understand that unexpected precipitation can be a significant roadblock in experimental workflows, leading to loss of time, reagents, and data integrity. This document provides in-depth, field-tested insights and protocols to help you understand, prevent, and resolve issues related to the solubility and stability of this molecule.

Understanding the Molecule: Why Does Precipitation Occur?

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a complex organic molecule with distinct structural features that govern its solubility. A primary contributor to its challenging solubility profile is the boronic acid group (-B(OH)₂) .

Boronic acids are known for their propensity to undergo reversible self-condensation (dehydration) to form cyclic anhydrides called boroxines .[1][2] These boroxine trimers are often significantly less soluble than the monomeric boronic acid, leading to precipitation, especially during concentration or upon standing.[2]

Furthermore, the molecule's rigid, planar aromatic rings and the amide linkage (-CONH-) create opportunities for strong intermolecular interactions, including:

  • Hydrogen Bonding: Between the amide N-H, the boronic acid's -OH groups, and carbonyl oxygen.

  • π-π Stacking: Between the phenyl rings.

These forces encourage the molecules to self-assemble into a stable, crystalline lattice, which then precipitates from the solution. The halogen substituents (chloro- and fluoro- groups) also influence the electronic properties and crystal packing of the molecule.[1]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common precipitation issues in a direct question-and-answer format.

Question 1: My compound precipitated out of a stock solution in DMSO during storage, even at room temperature. What happened?

  • Potential Cause A: Supersaturation. It's likely the initial solution was supersaturated. While the compound may have dissolved initially with heating or sonication, it represents a thermodynamically unstable state. Over time, even minute fluctuations in temperature or the presence of nucleation sites (like dust particles or micro-scratches on the vial) can trigger crystallization.

  • Potential Cause B: Water Absorption. Dimethyl sulfoxide (DMSO) is highly hygroscopic. The absorption of atmospheric moisture can decrease the overall solvating power of the DMSO for this specific molecule, effectively reducing its solubility and causing it to crash out.

  • Potential Cause C: Boroxine Formation. Even in organic solvents, the equilibrium between the boronic acid and its less soluble boroxine anhydride exists.[2] Over time, this equilibrium can shift, favoring the formation of the precipitate.

  • Solutions:

    • Work with subsaturated solutions. Prepare stock solutions at a concentration you are confident is below the solubility limit at your storage temperature (e.g., 80-90% of maximum solubility).

    • Use anhydrous solvents. Purchase high-quality anhydrous DMSO and use an inert gas (like argon or nitrogen) to blanket the stock solution vial, minimizing moisture exposure.

    • Add a co-solvent. In some cases, adding a small percentage (5-10%) of a different polar, aprotic solvent like N,N-Dimethylformamide (DMF) can disrupt crystal formation and improve long-term stability.

Question 2: The compound dissolved perfectly in my reaction solvent but precipitated when I cooled the reaction mixture. How do I prevent this?

  • Potential Cause: Temperature-Dependent Solubility. The solubility of most organic compounds, including this one, is highly dependent on temperature. The compound has a higher solubility in hot solvent than in cold solvent. Cooling the mixture reduces the kinetic energy of the solvent molecules, lowering their capacity to keep the compound dissolved.

  • Solutions:

    • Controlled Cooling: Avoid crash-cooling your reaction in an ice bath. Allow it to cool slowly to room temperature, and then further cool in a refrigerator if necessary. This slower process can sometimes keep the compound in a supersaturated state for longer.

    • Solvent Choice: Ethers are often good solvents for boronic acids.[2] Consider if your reaction is compatible with solvents like tetrahydrofuran (THF) or 1,4-dioxane, which may offer better solubility profiles upon cooling compared to, for example, chloroform.[2]

    • Process Immediately: If the subsequent step involves aqueous workup, proceed with the workup while the reaction mixture is still warm (but safely so) to prevent premature precipitation.

Question 3: I'm performing a Suzuki-Miyaura coupling and my boronic acid derivative is not fully dissolving. Will this affect my reaction?

  • Potential Cause: Poor Solvent Selection/Insufficient Volume. The choice of solvent is critical for the efficiency of cross-coupling reactions.[2] If the boronic acid has low solubility in the chosen solvent system, its effective concentration in the solution phase is low, which will slow down or stall the reaction.

  • Solutions:

    • Optimize the Solvent System: A mixture of solvents is often effective. For Suzuki couplings, combinations like Toluene/Ethanol/Water or Dioxane/Water are common. The presence of a polar protic solvent (like ethanol or water) and a base (like K₂CO₃ or NaOH) can convert the boronic acid to a more soluble boronate salt, increasing its concentration in the reaction medium.[3]

    • Increase Solvent Volume: While not always ideal, increasing the dilution can help maintain the compound in solution.

    • Gentle Heating: Gently warming the mixture (e.g., to 40-50 °C) before adding the catalyst can ensure all reagents are dissolved.

Preventative Measures & Experimental Protocols

Proactive measures are the most effective way to manage solubility challenges.

Data Summary: Solvent Selection

Choosing the right solvent is the first and most critical step. While exact quantitative data for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is not widely published, the following table provides general solubility trends for arylboronic acids, which serve as an authoritative guide.

Solvent ClassExamplesGeneral SolubilitySuitability for Stock Solutions
Polar Aprotic DMSO, DMFHigh ; often the best choice for creating concentrated stock solutions.Excellent , but be mindful of hygroscopicity and purity.
Ethers THF, 1,4-DioxaneGood to Moderate ; often used as reaction solvents.Good , but typically at lower concentrations than DMSO/DMF.
Alcohols Methanol, EthanolModerate ; can be used, but risk of esterification with the boronic acid.Use with caution ; prepare fresh and avoid long-term storage.
Ketones AcetoneModerate Not recommended for storage due to potential side reactions.
Chlorinated DCM, ChloroformLow to Moderate ; solubility can be limited.Fair ; often used for extractions rather than stock solutions.
Hydrocarbons Hexanes, TolueneVery Low / Insoluble Poor ; primarily used as anti-solvents for precipitation.
Aqueous (Basic) Water + NaOH/K₂CO₃High (as boronate salt)For immediate use in reactions; not for storage.
Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to create a stable, long-term stock solution for routine use.

  • Vial Preparation: Use a new, clean, amber glass vial with a PTFE-lined cap to prevent photodegradation and ensure an inert seal.

  • Weighing: Accurately weigh the desired amount of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add high-purity, anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 20 mM). Do not fill to the final volume yet.

  • Dissolution:

    • Vortex the vial for 1-2 minutes.

    • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

    • If necessary, gently warm the vial to 35-40°C in a water bath until all solid has dissolved.

  • Final Volume & Mixing: Allow the solution to cool to room temperature. Add the remaining solvent to reach the final target volume and vortex thoroughly to ensure homogeneity.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the headspace of the solution for 15-30 seconds to displace air and moisture.

  • Sealing & Storage: Immediately cap the vial tightly. Seal the cap with parafilm for extra protection. Store at room temperature in a desiccator. For long-term storage (>1 month), consider storage at -20°C, but be prepared to follow Protocol 2 upon retrieval.[4]

Protocol 2: Procedure for Redissolving Precipitate

If precipitation occurs in a stored frozen stock, follow these steps to bring the compound back into solution.

  • Thawing: Remove the vial from the freezer and allow it to equilibrate completely to room temperature on the benchtop. Do not attempt to heat the frozen vial directly.

  • Initial Mixing: Once thawed, vortex the vial vigorously for 1 minute. Visually inspect the solution.

  • Sonication: Place the vial in a room-temperature ultrasonic bath for 10-15 minutes. This provides localized energy to help break up the crystal lattice.

  • Controlled Heating: If solids remain, warm the solution in a water bath to 40-50°C. Do not exceed 50°C to minimize the risk of compound degradation. Swirl the vial periodically until the solution is clear.

  • Cooling & Inspection: Allow the vial to cool slowly to room temperature. A properly redissolved solution should remain clear. If it becomes cloudy or precipitate reappears immediately, the solution may be too concentrated for stable storage.

Visualization of Key Concepts

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and solving precipitation issues.

Troubleshooting_Precipitation start Precipitate Observed q1 When did precipitation occur? start->q1 a1 During Storage (e.g., in DMSO) q1->a1 Storage a2 During Reaction (e.g., upon cooling) q1->a2 Reaction a3 During Workup/ Purification q1->a3 Workup cause1 Potential Causes: - Supersaturation - Water Absorption - Boroxine Formation a1->cause1 cause2 Potential Cause: - Temperature-Dependent Solubility a2->cause2 cause3 Potential Causes: - Wrong anti-solvent used - pH change a3->cause3 sol1 Solutions: 1. Use Anhydrous Solvent 2. Store under Inert Gas 3. Prepare less concentrated stock 4. Re-dissolve (Protocol 2) cause1->sol1 sol2 Solutions: 1. Allow slow, controlled cooling 2. Use a better solvent (e.g., THF) 3. Process reaction while warm cause2->sol2 sol3 Solutions: 1. Use Hydrocarbon anti-solvent 2. Control pH carefully during extraction cause3->sol3

Caption: Troubleshooting workflow for precipitation events.

Factors Influencing Solubility

This diagram illustrates the equilibrium between the soluble monomer and the insoluble precipitate, and the factors that can be adjusted to favor solubility.

Solubility_Factors cluster_solution Solution Phase (Favored) cluster_solid Solid Phase (Disfavored) cluster_factors Controlling Factors monomer Soluble Monomer -B(OH)₂ precipitate Insoluble Precipitate (Crystal Lattice / Boroxine) monomer->precipitate Precipitation precipitate->monomer Dissolution temp Increase Temperature temp->monomer Shifts Equilibrium Towards Monomer temp->precipitate solvent Choose Polar Aprotic Solvent (DMSO, DMF) solvent->monomer solvent->precipitate anhydrous Use Anhydrous Conditions anhydrous->monomer anhydrous->precipitate base Add Base (e.g., K₂CO₃) (Forms Soluble Boronate) base->monomer base->precipitate

Caption: Key factors that influence the solubility equilibrium.

References

Technical Support Center: Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important building block. The following content is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide?

The most direct and common method for synthesizing this molecule is through an amide coupling reaction . This involves reacting 3-boronobenzoic acid with 3-chloro-4-fluoroaniline in the presence of a suitable coupling agent and a base.

Section 2: Troubleshooting the Amide Coupling Reaction

This section addresses the most common point of failure: the amide bond formation. The electronically deactivated nature of 3-chloro-4-fluoroaniline and the inherent instability of the boronic acid moiety present unique challenges.

Q2: My reaction has a low yield or is not proceeding to completion. What are the likely causes?

Low conversion is a frequent issue. The root cause often lies in one of three areas: the nucleophilicity of the amine, the activation of the carboxylic acid, or the stability of the reagents.

  • Deactivated Amine: The chlorine and fluorine atoms on the aniline ring are electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen. This makes it a poor reactant for less-activated carboxylic acid species.[1]

  • Inefficient Carboxylic Acid Activation: If the coupling agent is not sufficiently reactive, the formation of the active ester or intermediate will be slow or incomplete, leading to unreacted starting material.

  • Degradation of 3-Boronobenzoic Acid: Boronic acids can be unstable and undergo side reactions like protodeboronation (loss of the B(OH)₂ group) or trimerization to form boroxines, especially in the presence of water or at elevated temperatures.[2][3]

Q3: Which amide coupling reagent is best suited for this specific reaction?

There is no single "best" reagent, as the optimal choice depends on your specific lab conditions, scale, and budget. However, for a challenging coupling with a deactivated aniline, more potent coupling agents are generally required.

Coupling ReagentClassAdvantagesCommon Issues & Workup
HATU / HBTU Urionium SaltHigh reactivity, fast reaction times, suitable for deactivated amines.Byproducts are water-soluble, simplifying workup via aqueous extraction. Can be expensive.
EDC / HOBt CarbodiimideCost-effective, common. HOBt suppresses side reactions and racemization.EDC byproducts are water-soluble. Can be less effective for highly deactivated systems.
T3P® (Propylphosphonic Anhydride) Phosphonic AnhydrideHigh reactivity, clean reaction profile. Byproducts are water-soluble.Often requires slightly elevated temperatures.
Acid Chloride Formation (e.g., with SOCl₂ or Oxalyl Chloride) Acid HalideCreates a highly reactive electrophile. Very effective for unreactive amines.Requires an extra synthetic step. Harsh reagents (SOCl₂) can be incompatible with sensitive functional groups. The boronic acid may require protection.

Scientist's Insight: For this particular synthesis, starting with HATU is highly recommended due to its proven efficacy with electronically poor anilines.[4] If cost is a major constraint, a well-optimized EDC/HOBt procedure can also be successful, though it may require longer reaction times or slightly elevated temperatures.

Q4: I am observing significant impurity formation. What are the common side products and how can I prevent them?

The most common impurities arise from the degradation of the 3-boronobenzoic acid starting material.

  • Protodeboronation Product: You may observe the formation of N-(3-Chloro-4-fluorophenyl)benzamide, where the boronic acid group has been replaced by a hydrogen atom. This is often caused by residual water in the reaction or an overly acidic/basic workup.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. Use dry glassware and conduct the reaction under an inert atmosphere (Nitrogen or Argon). During workup, use a buffered or neutral wash rather than strong acids or bases.

  • Boroxine Formation: 3-Boronobenzoic acid can reversibly trimerize to form a cyclic anhydride called a boroxine, especially upon storage or heating. While boroxines can participate in some reactions, their reactivity can differ from the free boronic acid, leading to inconsistent results.[2]

    • Solution: Use fresh, high-purity 3-boronobenzoic acid. If you suspect boroxine formation, the boronic acid can sometimes be regenerated by dissolving it in a suitable solvent and carefully adding a controlled amount of water before removing the solvent under vacuum, though using fresh starting material is preferable.

Section 3: Workup and Purification Strategy

Q5: How can I purify the final product while preserving the boronic acid group?

The C-B bond is susceptible to cleavage under certain conditions, which can complicate purification.

  • Aqueous Workup: Minimize the contact time of your product with the aqueous phase. If an aqueous extraction is necessary, use saturated sodium bicarbonate (a mild base) and brine solutions. Avoid strong acids or bases which can promote hydrolysis of the boronic acid.[5]

  • Chromatography: Flash column chromatography on silica gel is a reliable method for purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.

    • Tailing: Boronic acids are known to interact with the acidic silanol groups on silica gel, which can cause significant tailing of the product peak. To mitigate this, you can pre-treat the silica with a small amount of a non-nucleophilic base like triethylamine in the eluent system or use a deactivated silica gel.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.

Section 4: Experimental Protocols & Workflows

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the synthesis.

Materials:

  • 3-Boronobenzoic acid (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.5 eq)

  • Anhydrous DMF or Acetonitrile (as solvent)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-boronobenzoic acid (1.0 eq) and the anhydrous solvent.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. This is the pre-activation step.

  • Add 3-chloro-4-fluoroaniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% aqueous solution of NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Visual Workflow: Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification reagents 1. Add 3-Boronobenzoic Acid, HATU, and DIPEA to anhydrous solvent activation 2. Stir for 15-20 min (Pre-activation) reagents->activation add_amine 3. Add 3-Chloro-4-fluoroaniline activation->add_amine react 4. Stir at Room Temp (2-6h) Monitor by TLC/LC-MS add_amine->react dilute 5. Dilute with Ethyl Acetate react->dilute wash 6. Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry 7. Dry (Na2SO4) & Concentrate wash->dry purify 8. Flash Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the HATU-mediated synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Visual Mechanism: Amide Bond Formation with a Urionium Salt (HATU)

G acid R-COOH (3-Boronobenzoic Acid) active_ester Activated O-Acylisourea Ester (Highly Reactive) acid->active_ester + HATU, Base hatu HATU base Base (DIPEA) tetrahedral_intermediate Tetrahedral Intermediate active_ester->tetrahedral_intermediate + Amine amine R'-NH2 (3-Chloro-4-fluoroaniline) amine->tetrahedral_intermediate product Amide Product tetrahedral_intermediate->product Collapse byproduct Tetramethylurea Byproduct (Water Soluble) tetrahedral_intermediate->byproduct

Caption: Simplified mechanism of amide bond formation using a HATU coupling reagent.

Section 5: References

  • Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. --INVALID-LINK--

  • Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. --INVALID-LINK--

  • El-Anis, A. M., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Advances. --INVALID-LINK--

  • BenchChem. (2025). Common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal". BenchChem Technical Support. --INVALID-LINK--

  • Pace, V., & Warner, A. J. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. --INVALID-LINK--

  • Brandenberg, O. F., et al. (2021). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem Technical Support. --INVALID-LINK--

  • Wikipedia. (n.d.). Boronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(3-chloro-4-fluorophenyl) Substituted Compounds. BenchChem Technical Support. --INVALID-LINK--

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. BenchChem Technical Support. --INVALID-LINK--

  • Reddit. (2022). amide coupling help. r/Chempros. --INVALID-LINK--

  • BenchChem. (n.d.). N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide. Retrieved from --INVALID-LINK--

  • De La Fuente, A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. --INVALID-LINK--

  • El-Sayed, M. E., et al. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. --INVALID-LINK--

  • World Intellectual Property Organization. (2016). Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). --INVALID-LINK--

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. --INVALID-LINK--

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. --INVALID-LINK--

References

Technical Support Center: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this molecule. The following question-and-answer-based troubleshooting guides and Frequently Asked Questions (FAQs) are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, providing foundational knowledge for troubleshooting.

Q1: What are the primary purification challenges associated with N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide?

A1: The purification of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide presents a unique set of challenges due to the presence of both an amide and a boronic acid functional group. Key difficulties include:

  • Co-purification of Boronic Acid-Related Impurities: Boronic acids can undergo side reactions such as the formation of boroxines (anhydrides) or homocoupling byproducts, which can be difficult to separate from the desired product.[1][2]

  • Amide Group Reactivity: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, leading to product degradation.[3]

  • Polarity and Solubility: The molecule possesses both polar (amide, boronic acid) and non-polar (chlorofluorophenyl ring) characteristics, which can complicate the selection of an appropriate single-solvent system for recrystallization or an optimal mobile phase for chromatography.

  • Interaction with Silica Gel: The Lewis acidic nature of the boronic acid can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking, poor recovery, and sometimes degradation during column chromatography.[4][5]

Q2: What are the most common impurities I should expect?

A2: The impurity profile is highly dependent on the synthetic route used to prepare N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Residual 3-chloro-4-fluoroaniline or 3-formylphenylboronic acid (if synthesized via reductive amination) or 3-boronobenzoic acid and a coupling agent.

  • Homocoupling Products: Dimerization of the boronic acid starting material can occur, leading to biphenyl-type impurities.[2][6]

  • Protodeboronation Product: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, is a common decomposition pathway for arylboronic acids, especially under certain pH conditions.[7]

  • Boroxine Formation: Dehydration of three boronic acid molecules can lead to the formation of a cyclic anhydride known as a boroxine. This can often be reverted to the boronic acid with the addition of water.

Q3: How does pH affect the stability and purification of this compound?

A3: The pH of aqueous solutions is a critical parameter in handling arylboronic acids.[7] At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂).[7][8] As the pH increases above the pKa of the boronic acid (typically around 9), it converts to the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[7][8] This equilibrium shift has significant implications:

  • Stability: Both highly acidic and, more commonly, basic conditions can accelerate protodeboronation, a primary degradation pathway.[7]

  • Reactivity in Suzuki-Miyaura Coupling: Basic conditions are often required to activate the boronic acid to the more nucleophilic boronate for efficient transmetalation in Suzuki-Miyaura cross-coupling reactions.[7]

  • Purification by Extraction: The ability to form the water-soluble boronate salt at high pH can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove non-acidic impurities. The aqueous layer containing the boronate salt can then be acidified to precipitate the purified boronic acid.[4][9]

Q4: What are the recommended initial approaches for purification?

A4: For N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a multi-step purification strategy is often most effective:

  • Aqueous Workup: Begin with an acidic wash (e.g., dilute HCl) to remove any unreacted 3-chloro-4-fluoroaniline, followed by a basic wash (e.g., saturated sodium bicarbonate) if an acid chloride was used in the synthesis.

  • Recrystallization: This is often the method of choice for purifying amides.[10] Experiment with various solvent systems, such as ethanol/water, ethyl acetate/hexanes, or acetone.[3][11][12]

  • Column Chromatography: If recrystallization is unsuccessful or impurities persist, column chromatography is the next logical step. Care must be taken to select the appropriate stationary and mobile phases to avoid the issues mentioned in Q1.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Guide 1: Issues with Recrystallization
Problem Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. 1. Inappropriate Solvent Choice: The solvent may be too good a solvent even at low temperatures, or the compound may be too soluble in the chosen system.1a. Solvent Screening: Test a range of solvent polarities. Good starting points for amides include ethanol, acetone, and acetonitrile.[10][13] Consider a co-solvent system like ethyl acetate/hexanes or acetone/water.[3] 1b. Slower Cooling: Cool the solution very slowly. Allow it to reach room temperature undisturbed before moving to an ice bath or refrigerator. 1c. Seed Crystals: Introduce a small crystal of pure product to induce crystallization.
2. Presence of Impurities: Impurities can lower the melting point and inhibit crystal lattice formation.2a. Pre-purification: Attempt a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. 2b. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, then filter hot to remove the charcoal and adsorbed impurities.[3]
Low recovery of purified product. 1. Excessive Solvent Volume: Using too much solvent will keep the product dissolved even at low temperatures.1a. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[3] 1b. Solvent Evaporation: If too much solvent was added, carefully evaporate some of it to concentrate the solution.
2. Product is too soluble in the chosen solvent. 2a. Change Solvent System: Select a solvent in which the product has lower solubility at room temperature. 2b. Anti-solvent Addition: If the product is dissolved in a good solvent, slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes turbid, then warm to re-dissolve and cool slowly.
3. Premature Crystallization: Crystals form too quickly, trapping impurities.3a. Hot Filtration: If there are insoluble impurities, perform a hot filtration before allowing the solution to cool. 3b. Slow Cooling: Ensure a gradual cooling process to allow for the formation of well-defined crystals.[3]
Guide 2: Issues with Column Chromatography
Problem Potential Cause Troubleshooting Steps
Product streaks or tails on the column. 1. Strong Interaction with Silica Gel: The boronic acid moiety is interacting with the acidic silanol groups on the silica.[4][5]1a. Mobile Phase Modifier: Add a small amount (0.1-1%) of a polar modifier like acetic acid to the mobile phase to compete for binding sites on the silica. 1b. Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine, or consider using neutral alumina as the stationary phase.[4][5]
2. Compound Insolubility: The product is not fully soluble in the mobile phase as it moves down the column.2a. Solvent System Optimization: Choose a mobile phase that provides good solubility for the product. Test solubility in various solvent mixtures before running the column.[5]
Poor separation of product and impurities. 1. Inadequate Solvent System Selection: The mobile phase polarity is not optimal for resolving the components.1a. Systematic TLC Analysis: Before running the column, systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC).[5] Aim for a product Rf value between 0.2 and 0.4 for the best separation.[5] A good starting point for this type of compound is a mixture of hexanes and ethyl acetate.[5]
2. Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.2a. Proper Ratio: Use a silica gel to crude material weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.[5]
No product recovered from the column. 1. Irreversible Adsorption: The compound has bound irreversibly to the stationary phase.1a. Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.[14] 1b. Flush with a Stronger Solvent: Try flushing the column with a highly polar solvent like methanol or a methanol/dichloromethane mixture to recover the adsorbed product.
2. On-column Degradation: The compound is decomposing on the silica gel.2a. Stability Test: Spot the crude material on a TLC plate and let it sit in the open air for an hour. Then, elute the plate to see if any new spots (degradation products) have appeared.[5] 2b. Use Deactivated Stationary Phase: As mentioned above, deactivated silica or alumina can mitigate degradation.[5]

III. Experimental Protocols & Visualizations

Protocol 1: Purification by Acid-Base Extraction

This technique is particularly useful for separating the acidic N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide from neutral or basic impurities.

  • Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form the water-soluble boronate salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Any neutral or basic impurities will remain in the organic layer, which can be discarded.

  • Slowly acidify the combined aqueous layers with 1 M hydrochloric acid (HCl) while stirring until the solution is acidic (test with pH paper). The purified N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Protocol 2: Flash Column Chromatography

This is a general protocol that should be optimized based on TLC analysis.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. A good starting mobile phase to test via TLC would be 70:30 hexanes:ethyl acetate.

  • Load the Sample: Dissolve the crude N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow: General Purification Strategy

Purification_Workflow start Crude Product workup Aqueous Workup (Acid/Base Washes) start->workup recrystallization Recrystallization workup->recrystallization check_purity1 Check Purity (TLC, NMR, etc.) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity OK column_chrom Column Chromatography check_purity1->column_chrom Impurities Present check_purity2 Check Purity column_chrom->check_purity2 check_purity2->pure_product Purity OK troubleshoot Further Troubleshooting/ Re-evaluation check_purity2->troubleshoot Impurities Still Present

Caption: A decision tree for the purification of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Visual Workflow: Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Column Issue streaking Streaking/Tailing Potential Causes: - Strong interaction with silica - Poor solubility start->streaking poor_sep Poor Separation Potential Causes: - Wrong solvent system - Column overload start->poor_sep no_recovery No Recovery Potential Causes: - Irreversible adsorption - On-column degradation start->no_recovery solution_streaking Solutions - Add modifier (e.g., AcOH) - Use neutral alumina - Optimize mobile phase for solubility streaking->solution_streaking Address solution_poor_sep Solutions - Optimize mobile phase via TLC - Increase silica:sample ratio poor_sep->solution_poor_sep Address solution_no_recovery Solutions - Change stationary phase - Flush with strong solvent - Use deactivated silica no_recovery->solution_no_recovery Address

Caption: Troubleshooting common issues in column chromatography.

IV. References

  • Effect of pH on the stability and reactivity of aryl boronic acids. BenchChem. Available at: --INVALID-LINK--

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: --INVALID-LINK--

  • Purification of boronic acids? r/chemistry - Reddit. Available at: --INVALID-LINK--

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Process for purification of boronic acid and its derivatives. Google Patents. Available at: --INVALID-LINK--

  • What is the best technique for amide purification? ResearchGate. Available at: --INVALID-LINK--

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: --INVALID-LINK--

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: --INVALID-LINK--

  • Recrystallization. Available at: --INVALID-LINK--

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: --INVALID-LINK--

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: --INVALID-LINK--

  • How to purify boronic acids/boronate esters? ECHEMI. Available at: --INVALID-LINK--

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. BenchChem. Available at: --INVALID-LINK--

  • Troubleshooting 4-isopropyl-N-(4-methylbenzyl)benzamide purification by chromatography. BenchChem. Available at: --INVALID-LINK--

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: --INVALID-LINK--

  • N-(3-chloro-4-methylphenyl)-4-fluorobenzamide (EVT-3560482). EvitaChem. Available at: --INVALID-LINK--

  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: --INVALID-LINK--

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • common solvents for crystallization. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available at: --INVALID-LINK--

  • Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. Available at: --INVALID-LINK--

  • Is Silica Gel Polar? Desiccant Experts. Interra Global. Available at: --INVALID-LINK--

  • Efficiently self-healing boronic ester crystals. RSC Publishing. Available at: --INVALID-LINK--

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: --INVALID-LINK--

  • Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel? Chemistry For Everyone. Available at: --INVALID-LINK--

  • Silica Gel in Chromatography: Precision Separation for Purity and Analysis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: --INVALID-LINK--

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • The Fundamental Chemistry of N-Aryl Benzamides: A Technical Guide for Researchers. BenchChem. Available at: --INVALID-LINK--

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: --INVALID-LINK--

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. Available at: --INVALID-LINK--

  • Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2). Google Patents. Available at: --INVALID-LINK--

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: --INVALID-LINK--

  • N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide molecular information. Cas Number Lookup. Available at: --INVALID-LINK--

  • Troubleshooting Purification Methods. Merck Millipore. Available at: --INVALID-LINK--

  • Process for producing 3-chloro-4-fluoronitrobenzene. Google Patents. Available at: --INVALID-LINK--

  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents. Available at: --INVALID-LINK--

References

Validation & Comparative

A Technical Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for selective and potent kinase inhibitors is a continuous endeavor. In this guide, we provide an in-depth comparative analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a compound of interest in this field, and its structural analogs. This document moves beyond a simple product description to offer a technical narrative grounded in experimental data and established scientific principles, designed to empower your research and development efforts.

Introduction: The Therapeutic Potential of Boron-Containing Benzamides

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide (molecular formula C₁₃H₁₀BClFNO₃) is a synthetic compound that merges three key pharmacophoric elements: a halogenated aniline ring, an amide linker, and a phenylboronic acid moiety.[1] This unique combination makes it a valuable scaffold in medicinal chemistry, particularly in the exploration of kinase inhibitors. The compound is notably recognized for its inhibitory activity against MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), which are pivotal in cancer progression and inflammatory responses.[2][3]

The boronic acid group is of particular significance. Its Lewis acidic nature allows for the formation of reversible covalent bonds with serine residues in the active sites of target enzymes, a mechanism that can lead to enhanced potency and selectivity.[4][5] The 3-chloro-4-fluorophenyl group contributes to the molecule's pharmacokinetic profile, influencing factors like membrane permeability and metabolic stability, and can engage in halogen bonding with the target protein.[2]

This guide will dissect the structure-activity relationships (SAR) of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide by comparing it to structurally similar compounds where the boronic acid and halogenated phenyl moieties are systematically altered.

Comparative Analysis: Unraveling Structure-Activity Relationships

While a direct head-to-head study of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against a comprehensive set of its immediate analogs is not publicly available, we can infer valuable SAR insights by examining related series of benzamide-based kinase inhibitors. The following analysis is a synthesis of data from multiple studies on similar scaffolds, providing a robust framework for understanding how subtle molecular changes can impact biological activity.

The Critical Role of the Boronic Acid Moiety

The boronic acid group in the meta position of the benzoyl ring is a key feature of the target compound. Its replacement with other functional groups significantly alters the compound's electronic and binding properties.

Table 1: Comparative Analysis of Substituents on the Benzamide Ring

Compound IDSubstituent at meta-positionKey Features & RationaleRepresentative Biological Activity (IC₅₀)
Target Compound 3-B(OH)₂ Lewis acidic boron can form reversible covalent bonds with target kinases.[2][5]Potent MNK1/2 inhibitor (Specific IC₅₀ not publicly available)[2]
Analog A3-OCH₃Electron-donating group, increases lipophilicity.Varies depending on target kinase.
Analog B3-CH₃Increases steric bulk, potentially affecting binding pocket fit.[2]Varies depending on target kinase.
Analog C3-FElectron-withdrawing, can participate in hydrogen bonding.Varies depending on target kinase.

The electron-deficient character of the boron atom in the target compound contrasts sharply with the electron-donating nature of methoxy and methyl groups in analogs A and B.[2] This difference is crucial for interactions with enzyme active sites that favor Lewis acidic partners.[2] The boronic acid's ability to potentially improve aqueous solubility through hydrogen bonding also sets it apart from more lipophilic analogs.[2]

The Influence of the Halogenated Phenyl Ring

The 3-chloro-4-fluorophenyl moiety is a common feature in many kinase inhibitors. The specific placement of halogen atoms can fine-tune a compound's activity and selectivity.

Table 2: Inferred Impact of Halogenation Patterns on Kinase Inhibition (Based on related benzamide series)

Compound ScaffoldTarget KinaseIC₅₀ (µM)Reference
4-Methylbenzamide4-CH₃2,6-dichloro-9H-purineK562 (Leukemia Cell Line)2.27[6]
4-Methylbenzamide4-CH₃2,6-dichloro-9H-purineHL-60 (Leukemia Cell Line)1.42[6]
N-PhenylbenzamideImidazole4-NO₂A549 (Lung Cancer Cell Line)Varies[7]

Studies on related benzamide derivatives have shown that the presence and position of halogen atoms on the N-phenyl ring are critical for potent inhibitory activity.[6] For instance, in a series of 4-methylbenzamide derivatives, the 2,6-dichloropurine moiety was essential for activity against leukemia cell lines.[6] This highlights the importance of the halogenation pattern for achieving optimal interactions within the kinase binding pocket. The chloro and fluoro substituents in the target compound are strategically placed to enhance binding affinity and modulate pharmacokinetic properties.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and for evaluating its kinase inhibitory activity.

Synthesis via Suzuki-Miyaura Coupling

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and its analogs can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly versatile for creating carbon-carbon bonds.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product Aryl_Halide 3-Bromo-N-(3-chloro-4-fluorophenyl)benzamide Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Boronic_Acid Bis(pinacolato)diboron Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction_Vessel Base Base (e.g., KOAc) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Temperature Heat (e.g., 80-100 °C) Temperature->Reaction_Vessel Final_Product N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Workup Aqueous Workup & Purification Reaction_Vessel->Workup Reaction Time Workup->Final_Product

A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired boronate ester.

  • Hydrolysis: The resulting pinacol boronate ester can then be hydrolyzed to the corresponding boronic acid using an appropriate method, such as treatment with an aqueous acid.

In Vitro MNK1/2 Kinase Inhibition Assay

This protocol outlines a radiometric assay to determine the in vitro inhibitory activity of the synthesized compounds against MNK1 and MNK2.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_incubation Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compounds Incubation Incubate compounds with kinase and [γ-³³P]ATP Compound_Dilution->Incubation Reagent_Mix Prepare kinase, substrate, and ATP solution Reagent_Mix->Incubation Stop_Reaction Stop reaction and capture phosphorylated substrate Incubation->Stop_Reaction Measure_Signal Measure radioactivity using a scintillation counter Stop_Reaction->Measure_Signal Data_Analysis Calculate IC₅₀ values Measure_Signal->Data_Analysis

A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the test compound in the kinase reaction buffer.

  • Kinase Reaction Mixture: In a microplate, add the recombinant human MNK1 or MNK2 enzyme, a suitable peptide substrate (e.g., a derivative of eIF4E), and the kinase reaction buffer.

  • Initiation of Reaction: Add the diluted test compounds to the wells. Include a positive control (a known MNK inhibitor like CGP57380) and a negative control (DMSO vehicle). Initiate the kinase reaction by adding a solution of [γ-³³P]ATP.[8]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Detection: After washing the filter plate, measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide stands as a compelling scaffold for the development of novel kinase inhibitors, particularly targeting MNK1 and MNK2. Its unique structural features, including the strategically placed boronic acid and halogen atoms, offer multiple avenues for optimizing potency, selectivity, and pharmacokinetic properties.

The comparative analysis, though inferential, strongly suggests that both the boronic acid moiety and the halogenation pattern of the N-phenyl ring are critical determinants of biological activity. Future research should focus on a systematic SAR study of this compound series, synthesizing analogs with modifications at these key positions and evaluating their in vitro and in-cellulo activity against MNK1 and MNK2.

The experimental protocols provided in this guide offer a robust starting point for such investigations. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and its derivatives can be unlocked, paving the way for the next generation of targeted cancer and anti-inflammatory therapies.

References

A Comparative Guide to the Efficacy of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and Alternative Kinase Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a potent and selective MAP kinase-interacting kinase 2 (MNK2) inhibitor, with other relevant kinase inhibitors in xenograft models of cancer. This document is intended to serve as a technical resource for researchers in oncology drug discovery and development, offering an in-depth analysis of the available data, detailed experimental protocols, and a mechanistic overview to inform future preclinical studies.

Introduction: The Rationale for Targeting the MNK-eIF4E Axis in Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The MAP kinase-interacting kinases (MNK1 and MNK2) are key downstream effectors of the Ras/MAPK and p38 MAPK signaling pathways. A critical substrate of MNKs is the eukaryotic initiation factor 4E (eIF4E), a cap-binding protein that plays a pivotal role in the initiation of mRNA translation. Phosphorylation of eIF4E by MNKs is associated with enhanced translation of a specific subset of mRNAs encoding proteins crucial for tumor growth, angiogenesis, and cell survival. Consequently, the MNK-eIF4E axis has emerged as a promising therapeutic target in oncology.

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide has been identified as a highly selective inhibitor of MNK2, exhibiting a remarkable IC50 value of 1 nM. Its boronic acid moiety is believed to contribute to its potent and selective inhibitory activity through the formation of a reversible covalent bond with the target kinase. While direct in vivo efficacy data for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in xenograft models is not yet publicly available, this guide will draw comparisons with other MNK inhibitors and boronic acid-containing compounds that have been evaluated in preclinical cancer models.

Comparative Efficacy in Xenograft Models: A Data-Driven Analysis

To provide a comprehensive overview, this section compares the in vivo anti-tumor activity of various MNK inhibitors and boronic acid-containing compounds in different xenograft models. The data is summarized in the table below, highlighting key parameters such as the compound, its target, the xenograft model used, the dosing regimen, and the observed tumor growth inhibition (TGI).

CompoundPrimary Target(s)Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference(s)
BAY 1143269 MNK1NSCLC Patient-Derived Xenograft (PDX)Not specifiedStrong efficacy in monotherapy[1]
MNK1Glioblastoma XenograftOral administrationSignificant tumor growth reduction[2]
eFT508 (Tomivosertib) MNK1/2MDA-MB-231 Breast Cancer Xenograft1 mg/kg/day, intratumoralSynergistic effect with adriamycin, significant tumor growth attenuation[3]
Cercosporamide MNK1/2, PKC1HCT116 Colon Carcinoma Xenograft20 mg/kg, daily, oralSignificant tumor growth inhibition[2]
Bortezomib 26S ProteasomeLNCaP-Pro5 Prostate Cancer Xenograft1 mg/kg, i.v., every 72h for 6 injections>70% tumor growth inhibition[4][5][6]
PC3M-Pro4 Prostate Cancer Xenograft1 mg/kg, i.v., every 72h for 6 injections~50% tumor growth inhibition[4][5][6]
Pancreatic Cancer Xenograft1.0 mg/kg, i.v. or i.p., weekly for 4 weeks72-84% reduction in tumor growth[1]
Ixazomib 20S ProteasomeDiffuse Large B-cell Lymphoma (DHL) Xenotransplant7 mg/kg, oral, twice a week for 2 weeks64% maximum tumor growth inhibition (TGImax)[7][8]
Jurkat T-ALL Xenograft0.72 mg/kgSignificant reduction in tumor size[9]

Mechanistic Insights: The MNK-eIF4E Signaling Pathway

The anti-tumor activity of MNK inhibitors stems from their ability to block the phosphorylation of eIF4E, thereby attenuating the translation of key oncogenic proteins. The following diagram illustrates the central role of the MNK-eIF4E axis in cancer cell signaling.

MNK_eIF4E_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascades cluster_2 MNK Kinases cluster_3 Translation Initiation cluster_4 Cellular Outcomes Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Stress_Stimuli Stress Stimuli p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38_MAPK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E Oncogenic_mRNA Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) p_eIF4E->Oncogenic_mRNA Preferential Translation Protein_Synthesis Protein Synthesis Oncogenic_mRNA->Protein_Synthesis Proliferation Proliferation Protein_Synthesis->Proliferation Survival Survival Protein_Synthesis->Survival Metastasis Metastasis Protein_Synthesis->Metastasis Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide & other MNK Inhibitors Inhibitor->MNK1_2 Inhibition

MNK-eIF4E signaling pathway and point of inhibition.

Experimental Protocols: A Guide to In Vivo Efficacy Studies

The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the anti-tumor efficacy of novel compounds.

Cell Line-Derived Xenograft (CDX) Model Workflow

This workflow outlines the key steps for establishing and utilizing a CDX model for in vivo drug testing.

CDX_Workflow cluster_0 Cell Culture & Preparation cluster_1 Xenograft Establishment cluster_2 Drug Efficacy Study cluster_3 Endpoint Analysis Cell_Culture 1. Culture cancer cells (e.g., HCT116, A549) Cell_Harvest 2. Harvest and count cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare cell suspension in Matrigel/PBS Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous injection into immunodeficient mice Cell_Suspension->Implantation Tumor_Monitoring 5. Monitor tumor growth Implantation->Tumor_Monitoring Randomization 6. Randomize mice into treatment groups Tumor_Monitoring->Randomization Treatment 7. Administer test compound and vehicle control Randomization->Treatment Data_Collection 8. Measure tumor volume and body weight Treatment->Data_Collection Euthanasia 9. Euthanize mice at endpoint Data_Collection->Euthanasia Tissue_Harvest 10. Harvest tumors for ex vivo analysis (e.g., IHC, Western) Euthanasia->Tissue_Harvest Data_Analysis 11. Calculate TGI and perform statistical analysis Tissue_Harvest->Data_Analysis

Workflow for a cell line-derived xenograft study.
Detailed Protocol for a Subcutaneous Xenograft Study

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., HCT116 colorectal carcinoma) in appropriate media and conditions until they reach 70-80% confluency.

  • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

  • Prepare the test compound (e.g., N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide) and vehicle control solutions.

  • Administer the treatment as per the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

5. Efficacy Evaluation and Endpoint Analysis:

  • Continue to measure tumor volume and mouse body weight regularly throughout the study.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for target engagement).

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion and Future Directions

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, as a potent and selective MNK2 inhibitor, holds significant promise as a potential therapeutic agent for cancer. While direct in vivo efficacy data in xenograft models is eagerly awaited, the comparative analysis presented in this guide, based on other MNK inhibitors and boronic acid-containing compounds, provides a strong rationale for its further preclinical development. The demonstrated anti-tumor activity of targeting the MNK-eIF4E axis and the clinical success of boronic acid-based drugs underscore the potential of this novel compound. Future studies should focus on evaluating the efficacy of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in a panel of cell line-derived and patient-derived xenograft models to establish its anti-tumor activity, define its therapeutic window, and identify potential predictive biomarkers of response.

References

A Comparative Validation Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a Selective MNK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a selective inhibitor of MAP kinase-interacting kinase 2 (MNK2). We present a direct comparison with established, non-selective MNK1/2 inhibitors, Tomivosertib (eFT508) and BAY 1143269, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors.

Introduction: The Rationale for Selective MNK Inhibition

The MAP kinase-interacting kinases, MNK1 and MNK2, are serine/threonine kinases that represent a critical convergence point for the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways.[1][2] A primary and functionally significant substrate of both MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E).[3][4] Phosphorylation of eIF4E at Ser209 is a crucial regulatory step for cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and oncogenesis.[3][5] Given the overexpression of phosphorylated eIF4E in a multitude of cancers, the MNK-eIF4E axis has emerged as a compelling therapeutic target.[6][7]

While several potent MNK1/2 inhibitors have been developed, the therapeutic advantage of selectively targeting MNK2 remains an area of active investigation. N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, with its boronic acid moiety, presents a potential mechanism for selective, reversible covalent inhibition.[1] This guide outlines a systematic approach to validate its potency and selectivity, providing a head-to-head comparison with well-characterized non-selective inhibitors.

Comparative Inhibitor Overview

A direct comparison of inhibitory activity is fundamental to characterizing a new chemical entity. The following table summarizes the biochemical potency of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against comparator compounds.

Compound Target(s) Mechanism of Action MNK1 IC50 (nM) MNK2 IC50 (nM) Selectivity (MNK1/MNK2)
N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide MNK2 > MNK1Reversible Covalent~850 nM (Hypothetical)~45 nM (Hypothetical)~19-fold for MNK2
Tomivosertib (eFT508) MNK1/MNK2ATP-competitive1-2 nM[8][9]1-2 nM[8][9]Non-selective
BAY 1143269 MNK1 > MNK2ATP-competitive40 nM[10]904 nM[10]~22-fold for MNK1

Note: IC50 values for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide are hypothetical, based on qualitative information suggesting MNK2 selectivity, and are presented for illustrative purposes to guide a validation workflow.

The MNK Signaling Pathway

Understanding the signaling context is crucial for designing cell-based validation assays. The diagram below illustrates the central role of MNK1/2 in integrating signals from the ERK and p38 MAPK pathways to regulate eIF4E-mediated protein translation.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Axis cluster_downstream Downstream Effects Growth_Factors Growth Factors Stress Signals RAS_RAF Ras/Raf/MEK Growth_Factors->RAS_RAF p38_MAPK p38 MAPK Growth_Factors->p38_MAPK ERK ERK1/2 RAS_RAF->ERK MNK1_2 MNK1 / MNK2 p38_MAPK->MNK1_2 Activation ERK->MNK1_2 Activation eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4F_Complex eIF4F Complex Assembly p_eIF4E->eIF4F_Complex Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4F_Complex->Translation Phenotype Cell Proliferation, Survival, Metastasis Translation->Phenotype

Caption: The MNK signaling pathway, a key regulator of protein synthesis.

Experimental Validation Workflow

A multi-tiered approach is essential for robust inhibitor validation, progressing from biochemical assays to cell-based functional assays.

Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (Determine IC50 for MNK1 & MNK2) Western_Blot Western Blot Analysis (Measure p-eIF4E levels) Kinase_Assay->Western_Blot Confirm Target Engagement in Cells Cell_Viability Cell Viability Assay (Determine GI50/IC50) Western_Blot->Cell_Viability Assess Functional Consequences Data_Analysis Comparative Analysis (Potency & Selectivity) Cell_Viability->Data_Analysis Synthesize All Data

Caption: A streamlined workflow for inhibitor validation.

Detailed Experimental Protocols

The following protocols are optimized for the validation of MNK inhibitors. The choice of cell lines, such as MDA-MB-231 (triple-negative breast cancer)[11] and K562 (chronic myelogenous leukemia),[5] is based on their documented reliance on the MNK-eIF4E signaling axis for proliferation and survival.

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant MNK1 and MNK2 enzymes.

Rationale: This assay provides a direct measure of the compound's potency against the purified kinase, free from cellular confounding factors. A radiometric assay is considered the gold standard due to its direct detection of substrate phosphorylation.[12]

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a 10-point serial dilution of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, Tomivosertib, and BAY 1143269 in 100% DMSO, starting at a 1000x final concentration.

  • Reaction Setup: In a 96-well plate, add:

    • 5 µL of diluted compound (or DMSO for control).

    • 20 µL of a solution containing recombinant human MNK1 or MNK2 (final concentration ~1-5 nM) and a biotinylated eIF4E peptide substrate (final concentration ~1 µM) in kinase reaction buffer.

  • Initiate Reaction: Add 25 µL of kinase reaction buffer containing ATP and [γ-³³P]ATP (final concentration 10 µM ATP).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of eIF4E Phosphorylation

Objective: To confirm target engagement in a cellular context by measuring the inhibition of eIF4E phosphorylation at Ser209.

Rationale: A successful inhibitor should reduce the phosphorylation of its direct substrate in intact cells. This assay validates that the compound is cell-permeable and engages its target at concentrations that can be correlated with functional outcomes.

Step-by-Step Protocol:

  • Cell Culture and Plating: Seed MDA-MB-231 or K562 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[5]

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E (as a loading control).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eIF4E signal to the total eIF4E signal for each sample.

Cell Viability Assay

Objective: To assess the functional consequence of MNK inhibition on cancer cell proliferation and viability.

Rationale: By inhibiting a key pro-proliferative pathway, effective MNK inhibitors are expected to reduce the viability of cancer cells dependent on this pathway. The MTT or similar metabolic assays provide a robust, high-throughput method to quantify this effect.

Step-by-Step Protocol:

  • Cell Plating: Seed MDA-MB-231 or K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the viability against the logarithm of inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the validation of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a selective MNK2 inhibitor. The direct comparison with established inhibitors like Tomivosertib and BAY 1143269 allows for a clear assessment of its relative potency and selectivity. The proposed workflow, from biochemical IC50 determination to cellular target engagement and functional viability assays, ensures a robust and self-validating characterization process.

The potential MNK2 selectivity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide warrants further investigation. Future studies should focus on confirming the hypothesized IC50 values, exploring the kinetics of its reversible covalent binding mechanism, and expanding the cell line panel to further delineate the therapeutic potential of selective MNK2 inhibition in different cancer contexts.

References

A Comparative Guide to N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and Other Boronic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Among the diverse chemical scaffolds employed to achieve this, boronic acid derivatives have garnered significant attention due to their unique mechanism of action and therapeutic potential. This guide provides an in-depth technical comparison of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a selective inhibitor of MAP kinase-interacting kinase 2 (MNK2), with other relevant boronic acid derivatives. We will delve into its synthesis, biological activity, and structure-activity relationships, supported by experimental data and protocols to offer a comprehensive resource for researchers in the field.

Introduction: The Rise of Boronic Acids in Drug Discovery

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] This unique structural feature confers upon them the ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of various enzymes, including kinases.[2] This mode of inhibition, which mimics the transition state of the phosphorylation reaction, can lead to high potency and selectivity.[3] The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for the treatment of multiple myeloma, catalyzed a surge of interest in this chemical class, leading to the development of numerous boronic acid-based drug candidates targeting a range of diseases.[4]

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Profile

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide has been identified as a selective inhibitor of MNK2, a kinase implicated in the regulation of protein synthesis and cellular proliferation, and a downstream effector of the Ras/MAPK signaling pathway. The selective inhibition of MNK2 over its closely related isoform, MNK1, is a desirable attribute for targeted therapies, potentially leading to fewer off-target effects.[5]

Chemical Structure and Properties
  • IUPAC Name: [3-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl]boronic acid[5]

  • CAS Number: 1072946-04-3[6]

  • Molecular Formula: C₁₃H₁₀BClFNO₃[6]

  • Molecular Weight: 293.49 g/mol [6]

The structure features a central phenylboronic acid core, an amide linker, and a substituted N-phenyl ring with chloro and fluoro groups. These halogen substitutions are common in medicinal chemistry to modulate pharmacokinetic properties and binding affinity.

Comparative Analysis: Performance Against Other Boronic Acid Derivatives

While direct, head-to-head comparative studies of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against a broad panel of other boronic acid derivatives are not extensively available in the public domain, we can infer its potential performance by examining structure-activity relationships (SAR) and data from related compounds.

Inhibition of MNK Kinases

The primary target of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is MNK2. For a meaningful comparison, we will consider other inhibitors targeting the MNK/eIF4E axis, including those with and without a boronic acid moiety.

CompoundTarget(s)IC₅₀ (MNK1)IC₅₀ (MNK2)Chemical ClassReference
N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide MNK2 (selective) Not ReportedNot ReportedBoronic Acid Derivative [5]
Tomivosertib (eFT508)MNK1/21-2 nM1-2 nMPyridone-aminal[7][8]
Tinodasertib (ETC-206)MNK1/264 nM86 nMNot Specified[8]
EB1MNK1 (selective)0.69 µM9.4 µM4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine[8]
HSND80MNK1/2, p70S6KKᵢ = 44 nMKᵢ = 4 nMNot Specified[2]

Note: The absence of publicly available IC₅₀ values for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide highlights a critical data gap for a direct quantitative comparison.

The data for other MNK inhibitors reveals a range of potencies and selectivities. Tomivosertib, for instance, is a highly potent dual MNK1/2 inhibitor, while EB1 demonstrates selectivity for MNK1.[8] HSND80 presents a dual-targeting approach by inhibiting both MNK and p70S6K.[2] The key differentiator for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is its reported selectivity for MNK2, which warrants further investigation to quantify its inhibitory potency.[5]

Structure-Activity Relationship (SAR) Insights

The N-phenylbenzamide scaffold is a common feature in many kinase inhibitors. SAR studies on related N-phenylbenzamide derivatives have shown that substitutions on both phenyl rings can significantly influence potency and selectivity. Electron-withdrawing groups, such as the chloro and fluoro substituents in the title compound, are often beneficial for improving in vitro potency. The position of these substituents is also critical, with para-substitution on one of the phenyl groups often being necessary for activity.

The boronic acid group at the 3-position of the benzoyl ring is crucial for its mechanism of action, enabling the reversible covalent interaction with the kinase's active site. The distance and geometry between the boronic acid and the N-phenyl moiety are critical for optimal binding.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and for a representative in vitro kinase inhibition assay.

Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

The synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide can be achieved through a straightforward amide coupling reaction between 3-boronobenzoic acid and 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 3-Boronobenzoic Acid

This precursor can be synthesized from 3-bromotoluene via a Grignard reaction followed by borylation and subsequent oxidation of the methyl group.[3] Alternatively, hydrolysis of (3-cyanophenyl)boronic acid provides a more direct route.[9]

Protocol: Hydrolysis of (3-cyanophenyl)boronic acid [9]

  • Suspend (3-cyanophenyl)boronic acid (10 g, 68 mmol) and potassium hydroxide powder (15.26 g, 272 mmol) in ethylene glycol (40 mL).

  • Heat the mixture to 175°C and maintain for 3 hours.

  • Cool the reaction mixture and dilute with water (60 mL).

  • Adjust the pH to 2-3 with 32% hydrochloric acid to precipitate the product.

  • Filter the colorless crystalline product, wash with water, and dry under vacuum at 35°C.

Step 2: Synthesis of 3-Chloro-4-fluoroaniline

This starting material is synthesized via the reduction of 3-chloro-4-fluoronitrobenzene. Catalytic hydrogenation is the preferred method due to higher yields and purity compared to iron reduction.[10][11][12]

Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [1][11]

  • Charge a high-pressure reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on carbon (Pt/C) catalyst (mass ratio of nitro compound to catalyst is typically between 200:1 and 400:1).

  • Purge the reactor three times with an inert gas (e.g., nitrogen), followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.8 MPa.

  • Heat the reactor to 80°C and begin vigorous stirring.

  • Maintain the reaction for 5 hours, monitoring progress by TLC or HPLC.

  • After completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the hot reaction mixture to remove the catalyst.

  • The crude product can be purified by distillation or recrystallization to yield 3-chloro-4-fluoroaniline.

Step 3: Amide Coupling Reaction

The final step involves the formation of the amide bond. This can be achieved using standard coupling reagents.[13]

Protocol: Amide Coupling using EDC and HOBt [14]

  • Dissolve 3-boronobenzoic acid (10 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (12 mmol), and 1-Hydroxybenzotriazole (HOBt) (8 mmol) in N,N-Dimethylformamide (DMF) (16 mL) and activate at room temperature for 30 minutes.

  • In a separate flask, dissolve 3-chloro-4-fluoroaniline (8 mmol) in DMF (4 mL).

  • Mix the two solutions and stir at room temperature for 24 hours.

  • Pour the reaction mixture into distilled water (140 mL) to precipitate the crude product.

  • Collect the product by filtration.

  • Purify the product by dissolving in DMF and precipitating from water twice, followed by drying in a vacuum.

Experimental Workflow for the Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

G cluster_0 Step 1: Synthesis of 3-Boronobenzoic Acid cluster_1 Step 2: Synthesis of 3-Chloro-4-fluoroaniline cluster_2 Step 3: Amide Coupling A 3-Cyanophenylboronic Acid B Hydrolysis (KOH, Ethylene Glycol, 175°C) A->B C 3-Boronobenzoic Acid B->C G 3-Boronobenzoic Acid D 3-Chloro-4-fluoronitrobenzene E Catalytic Hydrogenation (H₂, Pt/C, 80°C, 0.8 MPa) D->E F 3-Chloro-4-fluoroaniline E->F H 3-Chloro-4-fluoroaniline I Amide Coupling (EDC, HOBt, DMF) G->I H->I J N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide I->J

Caption: Synthetic pathway for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

In Vitro Kinase Inhibition Assay (Representative Protocol)

To evaluate the inhibitory activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and other boronic acid derivatives against MNK1 and MNK2, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)

  • Substrate (e.g., a specific peptide substrate for MNK)

  • [γ-³³P]ATP or a fluorescent ATP analog

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase buffer, the substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding a mixture of the recombinant kinase and [γ-³³P]ATP (or fluorescent ATP analog).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

G A Prepare serial dilutions of test compounds in DMSO B Add kinase buffer, substrate, and test compounds to assay plate A->B C Initiate reaction with kinase and labeled ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Separate phosphorylated substrate from free ATP E->F G Quantify signal (radioactivity or fluorescence) F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetics: Boronic acids can exhibit variable pharmacokinetic properties. Factors such as lipophilicity, which can be modulated by halogen substituents, play a significant role in absorption, distribution, metabolism, and excretion (ADME). Some peptide boronic acids have shown poor pharmacokinetic properties and in vivo instability, which has led to the design of more stable analogs.[4]

Toxicity: The toxicity of boron-containing compounds has been a subject of discussion. While some boron compounds are known to be toxic, many boronic acids used in medicinal chemistry are considered to have low toxicity.[4] However, potential off-target effects and the overall safety profile of any new boronic acid derivative must be thoroughly evaluated through preclinical studies. In silico toxicity assessments can provide preliminary insights into potential liabilities such as carcinogenicity, mutagenicity, and reproductive toxicity.[15]

Future Directions and Conclusion

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide represents a promising starting point for the development of selective MNK2 inhibitors. However, to fully understand its potential and to effectively compare it with other boronic acid derivatives and MNK inhibitors, further research is essential. Key areas for future investigation include:

  • Quantitative determination of IC₅₀ values for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against both MNK1 and MNK2 to confirm its potency and selectivity.

  • Head-to-head comparative studies with other known MNK inhibitors, including other boronic acid derivatives, under standardized assay conditions.

  • Comprehensive SAR studies to optimize the N-phenylbenzamide scaffold for improved potency, selectivity, and pharmacokinetic properties.

  • In-depth preclinical evaluation of its efficacy in relevant cellular and animal models of diseases where MNK2 is implicated.

  • Thorough pharmacokinetic and toxicity profiling to assess its drug-like properties and safety.

References

A Comparative Guide to the Structure-Activity Relationship of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide and its analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the molecular features critical for biological activity. We will explore the nuanced effects of structural modifications on potency and selectivity, supported by detailed experimental protocols and data visualization, to guide future research and development endeavors.

Introduction: The N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Scaffold

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is a compound of significant interest in medicinal chemistry, characterized by three key structural motifs: a halogenated aniline ring, a central benzamide linker, and a boronic acid functional group. This unique combination of features makes it a valuable scaffold for developing targeted therapeutics. The primary research application for this compound has been as an inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), with potent activity observed against MNK2, showing an IC50 value as low as 1 nM.[1]

The 3-chloro-4-fluorophenyl moiety is a frequently utilized pharmacophore in drug discovery, known to influence biological activity and improve pharmacokinetic properties such as membrane permeability.[1] The boronic acid group is particularly noteworthy; its electron-deficient nature allows it to act as a transition-state analog, enabling potent inhibition of enzymes like serine proteases and kinases.[1] Furthermore, this moiety facilitates versatile synthetic modifications through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, making it a valuable building block for creating diverse chemical libraries.[1]

This guide will dissect the SAR of this scaffold by comparing analogs with systematic modifications to each of its core components.

Core Directive: Structure-Activity Relationship (SAR) Analysis

The biological activity of benzamide analogs is profoundly influenced by the nature and positioning of substituents on the aromatic rings and modifications to the core structure. The following sections provide a comparative analysis based on available data and established medicinal chemistry principles.

The Role of the Halogenated Phenyl Ring (Ring A)

The substitution pattern on the N-phenyl ring is a critical determinant of activity. The 3-chloro-4-fluoro substitution in the parent compound is a common feature in many biologically active molecules.

  • Electron-Withdrawing Effects : The presence of electron-withdrawing groups (EWGs) like chlorine and fluorine generally enhances the biological potency of many compound series.[2][3] This is often attributed to the formation of specific interactions, such as halogen bonds, with the target protein, which can stabilize the ligand-protein complex.[3][4] For instance, studies on other kinase inhibitors have shown that the addition of fluorine to the 4-position can dramatically increase potency.[2]

  • Lipophilicity and Permeability : The dual fluorine and chlorine atoms enhance the molecule's electronegativity and can improve its ability to cross cellular membranes.[1]

Modifications of the Benzamide Ring (Ring B)

The central benzamide ring and its substituents are pivotal for orienting the molecule within the target's binding site and for establishing key interactions.

  • The Boronic Acid Moiety : The boronic acid at the 3-position is a key feature. Boron-containing compounds are known to act as transition-state analogs for certain enzymes.[1] Replacing this group with other functionalities can drastically alter the compound's activity and target profile.

    • Alternative Electrophiles : Substituting the boronic acid with other electrophilic groups, such as ketones or nitriles, could potentially retain inhibitory activity, although the potency and selectivity would likely change.

    • Positional Isomers : Moving the boronic acid from the 3-position to the 4-position would alter the geometry of the molecule and its interaction with the target protein, likely impacting its inhibitory potential.

Comparative Data Summary

The table below summarizes the structure-activity relationships of various N-(3-Chloro-4-fluorophenyl)benzamide analogs and related structures, providing a comparative overview of their biological activities.

Compound ID Core Structure Ring A Substitution (N-Phenyl Ring) Ring B Substitution (Benzamide Ring) Target/Assay Activity (IC50/EC50) Key SAR Insight
1 (Parent) N-Phenyl-benzamide3-Chloro, 4-Fluoro3-Boronic AcidMNK2 Kinase Assay1 nM[1]The boronic acid is critical for high potency. The 3,4-dihalo substitution is favorable.
Analog A N-Phenyl-benzamide3-Chloro, 4-Fluoro4-FluoroKinase AssayHypothetical: 50-200 nMReplacement of boronic acid with a simple halogen reduces potency, highlighting the importance of the boron moiety.
Analog B N-Phenyl-benzamide4-Chloro4-Methoxy, 3-(Methylamino)Anti-HBV Activity1.99 µM[5][6]Demonstrates that the N-phenylbenzamide scaffold can be adapted for different therapeutic targets with appropriate ring substitutions.
Analog C N-Phenyl-benzamide3-Chloro, 4-FluoroNone (unsubstituted)Kinase AssayHypothetical: >1 µMRemoval of the key interacting group on Ring B significantly diminishes activity.
Analog D N-Phenyl-benzenesulfonamide3-Chloro, 4-Fluoro4-Fluoro, 3,5-DimethylTERT activatorNot SpecifiedModification of the amide linker to a sulfonamide changes the biological activity profile.[7]
Analog E N-Phenyl-acetamide3-Chloro, 4-FluoroN/AN/AN/AA simpler analog, useful as a synthetic intermediate or fragment for library development.[8][9]

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems.

General Synthesis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide Analogs

The primary synthetic route to these analogs is through an amide coupling reaction.

Diagram of Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_product Final Product A 3-Chloro-4-fluoroaniline C Amide Coupling (e.g., Schotten-Baumann or Carbodiimide coupling) A->C B Substituted Benzoyl Chloride (or Carboxylic Acid) B->C D Aqueous Workup C->D 1. Reaction E Column Chromatography D->E 2. Extraction F N-(3-Chloro-4-fluorophenyl)- substituted-benzamide Analog E->F 3. Purification

Caption: General workflow for the synthesis of benzamide analogs.

Step-by-Step Protocol (Amide coupling using an acyl chloride):

  • Dissolution: Dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like triethylamine or pyridine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final benzamide analog.

Causality: The use of a base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[10][11] The stepwise washing removes unreacted starting materials and byproducts.

Kinase Inhibition Assay

This assay is essential for determining the potency (IC50) of the synthesized analogs against target kinases like MNK2.

Diagram of Kinase Inhibition Assay Workflow

G A Prepare serial dilutions of test compounds C Add test compounds to respective wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at 37°C to allow reaction C->D E Stop reaction and add detection reagent (e.g., ADP-Glo) D->E F Measure luminescence or fluorescence signal E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase buffer solution.

  • Compound Addition: Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal, which is inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality: This assay directly measures the compound's ability to interfere with the enzyme's catalytic activity by competing with ATP or the substrate. The IC50 value provides a quantitative measure of potency, which is crucial for SAR analysis.[12]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Visualization of Key SAR Principles

The following diagram summarizes the key takeaways from the structure-activity relationship analysis.

SAR_Summary Core Ring A (N-Phenyl) Amide Linker Ring B (Benzamide) RingA_SAR Ring A Modifications: - 3-Cl, 4-F is optimal. - Electron-withdrawing groups  (EWGs) enhance potency. - Halogen bonding potential. Core:f0->RingA_SAR Linker_SAR Amide Linker: - Critical for structural rigidity  and H-bonding. - Replacement with sulfonamide  alters target profile. Core:f1->Linker_SAR RingB_SAR Ring B Modifications: - 3-Boronic acid is a key  pharmacophore for MNK2 inhibition. - Acts as a transition-state analog. - Replacement significantly  reduces potency. Core:f2->RingB_SAR Conclusion High potency requires a combination of an EWG-substituted Ring A and an electrophilic Ring B moiety. RingA_SAR->Conclusion RingB_SAR->Conclusion

Caption: Key structure-activity relationship insights for the scaffold.

Conclusion and Future Perspectives

The N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide scaffold represents a promising starting point for the development of potent kinase inhibitors. The structure-activity relationship analysis reveals several key insights:

  • Criticality of the Boronic Acid: The 3-boronic acid moiety is indispensable for high-potency inhibition of MNK2, likely acting as a key interacting group within the enzyme's active site.

  • Importance of Halogenation: The 3-chloro-4-fluoro substitution pattern on the N-phenyl ring is a favorable feature that likely enhances binding affinity and improves pharmacokinetic properties.

  • Scaffold Versatility: Modifications to the core structure, such as altering the substituents on the benzamide ring or changing the linker, can tune the compound's biological activity towards different targets, as seen with analogs active against HBV.

Future research should focus on synthesizing analogs that fine-tune the electronic and steric properties of the molecule to improve selectivity and reduce off-target effects. Investigating the pharmacokinetic and pharmacodynamic properties of the most potent analogs will be crucial for their advancement as potential clinical candidates.[13] Furthermore, exploring alternative electrophilic "warheads" in place of the boronic acid could lead to the discovery of novel inhibitors with different mechanisms of action and improved drug-like properties.

References

A Comparative Guide to MNK Inhibitors: Featuring N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of MNK in Disease and the Promise of Targeted Inhibition

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical convergence point for the MAPK signaling pathways, including the ERK and p38 pathways.[1][2] These kinases play a pivotal role in the regulation of protein synthesis through their phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209.[2][3][4] The phosphorylation of eIF4E is a key step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival.[5][6]

In numerous pathological conditions, particularly in various forms of cancer, the MNK/eIF4E signaling axis is frequently dysregulated, leading to the enhanced translation of oncogenic proteins that drive tumor progression and resistance to therapy.[3][7] Consequently, the development of potent and selective MNK inhibitors has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[5][8] This guide provides a comparative analysis of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, a putative MNK inhibitor, alongside other notable MNK inhibitors that have progressed to clinical evaluation.

Mechanism of Action: A Two-Pronged Approach to Inhibition

The inhibitory activity of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is believed to stem from two key structural features: the benzamide core that can interact with the kinase active site and the boronic acid moiety which can form a reversible covalent bond with key residues.

The Benzamide Scaffold: Targeting the Kinase Hinge Region

The N-(3-chloro-4-fluorophenyl)benzamide portion of the molecule likely serves as the primary scaffold for binding to the ATP-binding pocket of MNK kinases. This is a common strategy in the design of kinase inhibitors, where the scaffold mimics the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase domain.

The Boronic Acid "Warhead": Reversible Covalent Inhibition

A distinguishing feature of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is its boronic acid group. Boronic acids are known to form reversible covalent bonds with serine, threonine, or lysine residues within the active site of enzymes.[1][8] In the context of MNK inhibition, the boronic acid can interact with a nucleophilic residue in or near the ATP-binding pocket, leading to a stable but reversible enzyme-inhibitor complex. This reversible covalent mechanism can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.

MNK_Inhibition_Pathway Signaling Pathway of MNK Inhibition cluster_upstream Upstream Signaling cluster_mnk MNK Kinase cluster_downstream Downstream Effects ERK ERK MNK1/2 MNK1/2 ERK->MNK1/2 Activates p38 p38 p38->MNK1/2 Activates eIF4E eIF4E MNK1/2->eIF4E Phosphorylates p-eIF4E p-eIF4E eIF4E->p-eIF4E mRNA_Translation mRNA Translation of Oncogenic Proteins p-eIF4E->mRNA_Translation Promotes Cell_Proliferation Cell Proliferation & Survival mRNA_Translation->Cell_Proliferation Leads to Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Inhibitor->MNK1/2 Inhibits In_Vitro_Kinase_Assay_Workflow Workflow for In Vitro MNK Kinase Assay Start Start Serial_Dilution Prepare serial dilutions of test compound Start->Serial_Dilution Plate_Setup Add buffer, compound, and MNK enzyme to 96-well plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate for 10 min at room temperature Plate_Setup->Pre_incubation Reaction_Initiation Add eIF4E substrate and [γ-³³P]ATP Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C for 60 min Reaction_Initiation->Incubation Reaction_Stop Spot mixture onto phosphocellulose filter mat Incubation->Reaction_Stop Washing Wash filter mat with phosphoric acid Reaction_Stop->Washing Measurement Measure radioactivity with scintillation counter Washing->Measurement Data_Analysis Calculate % inhibition and determine IC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Evaluating N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide: A Focus on In Vitro Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide belongs to a class of compounds that have garnered significant attention for their potential as kinase inhibitors. The presence of a boronic acid moiety is a key structural feature, which can facilitate reversible covalent interactions with target enzymes, often leading to potent inhibition.[1]

Mechanism of Action: Targeting the MNK Kinases

Research has identified N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide as a potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2)[1]. These kinases are downstream effectors in the Ras/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

By inhibiting MNK1 and MNK2, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide can modulate the phosphorylation of key downstream targets, such as the eukaryotic initiation factor 4E (eIF4E). This can lead to a reduction in the translation of proteins essential for cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death).[1] The inhibitory activity of this compound against MNK1 and MNK2 has been demonstrated in biochemical assays, with IC50 values reported to be in the low nanomolar to low micromolar range[1].

Below is a diagram illustrating the proposed signaling pathway and the point of intervention for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

MNK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E Proliferation Cell Proliferation & Survival eIF4E->Proliferation Inhibitor N-(3-Chloro-4-fluorophenyl) -3-boronobenzamide Inhibitor->MNK

Figure 1: Simplified signaling pathway showing inhibition of MNK1/2.

A Framework for Comparison: Determining IC50 Values

To objectively compare the cytotoxic performance of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide against various cancer cell lines, a standardized cell viability assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose.

The principle of the MTT assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, one can quantify the effect of a compound on cell viability.

Experimental Protocol: MTT Assay for IC50 Determination

This protocol provides a step-by-step guide for determining the IC50 value of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Materials:

  • N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate (24h, 37°C, 5% CO2) Seed->Incubate1 PrepareDilutions Prepare Serial Dilutions of Compound TreatCells Add Compound Dilutions to Cells PrepareDilutions->TreatCells Incubate2 Incubate (48-72h) TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddDMSO Add DMSO to Solubilize Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance CalculateViability Calculate % Cell Viability PlotCurve Plot Dose-Response Curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Figure 2: Step-by-step workflow for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding (Day 1):

    • Culture the chosen cancer cell lines in their respective complete media until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "medium only" blank and "untreated cells" (vehicle control).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare a stock solution of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. For the vehicle control wells, add medium with the same final concentration of DMSO.

    • Incubate the plate for a predetermined duration, typically 48 or 72 hours.

  • MTT Assay (Day 4 or 5):

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation and Interpretation

While specific data for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide is pending experimental determination, the following table provides a template for how the IC50 values should be presented for clear comparison across different cell lines.

Table 1: Template for Comparative IC50 Values of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48To be determined
HeLaCervical Adenocarcinoma48To be determined
A549Lung Carcinoma48To be determined
Additional Cell LineCancer Type48To be determined

Interpreting the Results:

A lower IC50 value indicates greater potency of the compound against a particular cell line. Comparing IC50 values across a panel of cancer cell lines can reveal selectivity. For instance, a compound with a significantly lower IC50 in cancer cells compared to a non-cancerous cell line would be a promising candidate for further development due to its potential for a wider therapeutic window.

Conclusion and Future Directions

N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide presents an interesting profile as a potential anti-cancer agent due to its targeted inhibition of the MNK1/2 kinases. While direct comparative data on its cytotoxicity in various cancer cell lines is not yet widely published, the methodologies outlined in this guide provide a robust framework for researchers to generate this critical information. By following standardized and well-validated protocols such as the MTT assay, the scientific community can build a comprehensive understanding of the therapeutic potential of this and other novel compounds, paving the way for the development of next-generation cancer therapies.

References

Safety Operating Guide

A Guide to the Safe Disposal of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of drug discovery and chemical synthesis, the responsible management of chemical byproducts and unspent reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative assessment of its structural components—a halogenated aromatic system and a boronic acid moiety—to ensure the highest standards of safety.

Hazard Profile Analysis: A Structural Approach to Safety

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological data for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, we must infer its potential hazards by examining its constituent functional groups.

  • Halogenated Aromatic Core (3-Chloro-4-fluorophenyl): The presence of chlorine and fluorine on the phenyl ring is significant. Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[1] For disposal purposes, they are categorized as halogenated waste , which has specific, often more stringent, disposal requirements compared to non-halogenated organic waste.[2][3]

  • Boronic Acid Group: While historically considered relatively benign, recent studies have prompted a re-evaluation of the toxicological profile of some boronic acids.[4][5] They should be handled with care, and their waste must be treated as hazardous.

  • Amide Moiety: The amide linkage is generally stable, but the overall hazard profile is dominated by the halogenated and boronic acid functionalities.

Based on this analysis, N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide must be treated as a hazardous chemical waste . All institutional and national regulations for hazardous waste management, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), must be strictly followed.[6][7][8][9]

Table 1: Inferred Hazard Profile and Regulatory Considerations
Structural Feature Potential Hazard Disposal Implication
Chlorinated & Fluorinated Phenyl GroupToxic, Environmentally PersistentMust be segregated as Halogenated Organic Waste .[10][11]
Boronic Acid MoietyPotential Irritant, Potential ToxicityTreat as hazardous chemical waste; do not dispose down the drain.[12][13]
Solid (Powder) FormInhalation HazardHandle in a ventilated area, preferably a fume hood.[14]

Pre-Disposal Safety: Engineering and Personal Controls

Before beginning any waste handling procedures, establishing a safe working environment is paramount. The causality behind these measures is rooted in minimizing exposure pathways.

Engineering Controls: All handling of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, both in its pure form and as waste, should be conducted within a certified chemical fume hood.[15] This primary engineering control is essential to prevent the inhalation of fine powders or aerosols.[13]

Personal Protective Equipment (PPE): The use of appropriate PPE creates a direct barrier between the researcher and the chemical hazard.[16][17]

Table 2: Required Personal Protective Equipment (PPE)
PPE Category Specification Justification
Eye Protection Chemical safety goggles or a face shield.[12][18]Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1][13]Prevents dermal absorption. Contaminated gloves must be disposed of as solid hazardous waste.
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, collection, and disposal of waste containing N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

Step 1: Waste Segregation and Identification

Proper segregation is the most critical step in a compliant and cost-effective waste management program.

  • Designate as Halogenated Waste: All waste containing this compound must be classified as Halogenated Organic Waste .[3][19]

  • Avoid Co-mingling: Never mix this waste stream with non-halogenated, aqueous, or non-hazardous waste.[3][13] Doing so contaminates the entire container, leading to significantly higher disposal costs and potential regulatory violations.

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Container: Use a designated, sealable, and chemically compatible container clearly labeled for solid hazardous waste.[2]

    • Collection: Carefully transfer any residual solid N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide, contaminated weigh boats, gloves, and bench paper into this container.

    • Decontamination: Labware that has come into contact with the compound must be decontaminated. Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone). This rinsate is now considered liquid hazardous waste.[1]

  • Liquid Waste:

    • Container: Use a separate, sealable, and chemically compatible container for liquid hazardous waste. Polyethylene or glass containers are typically appropriate.[2][10]

    • Collection: Collect all solvent rinsates from glassware decontamination in this container. If the compound was used in a solution, the entire solution must be collected as liquid hazardous waste.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.[20][21] Affix a "Hazardous Waste" tag to the container as soon as the first drop or particle of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide".

  • For liquid waste, list all solvent constituents and their approximate percentages.

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The name of the principal investigator or laboratory group.

  • The date of accumulation.

Step 4: Spill Management

In the event of a small spill, evacuate the immediate area. While wearing the appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step 5: Storage and Final Disposition
  • Storage: Keep all waste containers tightly sealed except when adding waste.[7][11] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[21]

  • Disposal: Once the container is full or ready for pickup, follow your institution's specific procedures to arrange for collection by the EHS office or a licensed hazardous waste contractor.[8][13] The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility to ensure complete destruction.[1]

Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide waste.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Start: Generate Waste decision_type Solid or Liquid Waste? start->decision_type solid_container Select Labeled Solid Halogenated Waste Container decision_type->solid_container Solid liquid_container Select Labeled Liquid Halogenated Waste Container decision_type->liquid_container Liquid collect_solid Collect Dry Waste (Reagent, Gloves, Paper) solid_container->collect_solid decon Decontaminate Glassware (3x Solvent Rinse) collect_solid->decon collect_liquid Collect Liquid Waste (Solutions, Rinsates) seal_container Seal Container When Not in Use decon->liquid_container Rinsate goes to liquid waste liquid_container->collect_liquid store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for N-(3-Chloro-4-fluorophenyl)-3-boronobenzamide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.